Product packaging for 5,6,7,8-tetrahydronaphthalene-1,6-diol(Cat. No.:CAS No. 35697-11-1)

5,6,7,8-tetrahydronaphthalene-1,6-diol

Cat. No.: B1353823
CAS No.: 35697-11-1
M. Wt: 164.2 g/mol
InChI Key: RLPCSMSHLXZWNJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1,6-diol (CAS 35697-11-1) is a high-value chemical intermediate primarily utilized in the research and development of pharmaceuticals. Its specific molecular architecture makes it a critical building block in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . These compounds are investigated for their potential therapeutic effects in various hormone-related conditions, including certain types of cancer and osteoporosis . The diol structure provides a foundation for creating complex molecules with high receptor affinity and specificity, which is crucial for developing targeted therapies . Beyond its primary application in medicinal chemistry, the compound's conjugated aromatic system and stability have also prompted its investigation for potential use in organic electronics . Researchers value this compound for its versatility in synthetic pathways. Proper handling is essential; please consult the Safety Data Sheet for detailed information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1353823 5,6,7,8-tetrahydronaphthalene-1,6-diol CAS No. 35697-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPCSMSHLXZWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498625
Record name 5,6,7,8-Tetrahydronaphthalene-1,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-11-1
Record name 5,6,7,8-Tetrahydro-1,6-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35697-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydronaphthalene-1,6-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 5,6,7,8-tetrahydronaphthalene-1,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6,7,8-tetrahydronaphthalene-1,6-diol. Due to the limited availability of direct experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Introduction to this compound

This compound is a dihydroxylated derivative of tetralin. The tetralin scaffold is a key structural motif in a variety of biologically active compounds and functional materials.[1] The presence of both a phenolic and a secondary alcohol hydroxyl group makes this molecule a versatile intermediate for further chemical modifications in the synthesis of more complex molecules.[1] An understanding of its spectroscopic characteristics is crucial for its identification, characterization, and utilization in research and development.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of similar tetralin and diol-containing structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0-7.2d1HAromatic H
~ 6.7-6.9t1HAromatic H
~ 6.6-6.8d1HAromatic H
~ 4.8-5.0s (broad)1HPhenolic -OH
~ 4.0-4.2m1HH-6
~ 2.7-2.9t2HH-8
~ 2.5-2.7t2HH-5
~ 1.8-2.2m2HH-7
~ 1.5-1.7s (broad)1HAliphatic -OH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 150-155C-1
~ 135-140C-4a
~ 125-130C-8a
~ 120-125Aromatic CH
~ 115-120Aromatic CH
~ 110-115Aromatic CH
~ 65-70C-6
~ 30-35C-7
~ 25-30C-5
~ 20-25C-8
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic and alcoholic, H-bonded)[2][3][4]
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch[2][3]
1260-1000StrongC-O stretch (phenolic and secondary alcohol)[2][3][4]
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
164Molecular Ion [M]⁺
146[M-H₂O]⁺ (Dehydration)[4]
131[M-H₂O-CH₃]⁺
118[M-H₂O-C₂H₄]⁺ (Retro-Diels-Alder type fragmentation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shift of the hydroxyl protons.

  • ¹H NMR Acquisition :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • To confirm the hydroxyl proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peaks should disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition :

    • Acquire spectra on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • IR Spectrum Acquisition :

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment (or just the KBr pellet/clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • Electron Ionization (EI) : Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV).[6]

    • Electrospray Ionization (ESI) : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the mass spectrometer via an infusion pump or a liquid chromatograph (LC-MS).

  • Mass Analysis :

    • Analyze the generated ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Characteristic fragmentation patterns for alcohols include alpha cleavage and dehydration.[4]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI) purification->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure Structure Confirmation of This compound data_proc->structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass_Spectrometry_Fragmentation cluster_frags Primary Fragmentation Pathways parent This compound [M]⁺ (m/z = 164) dehydration Dehydration [M-H₂O]⁺ (m/z = 146) parent->dehydration - H₂O alpha_cleavage Alpha-Cleavage (e.g., loss of C₂H₅O) parent->alpha_cleavage C-C bond cleavage

Caption: Common fragmentation pathways in mass spectrometry for the target molecule.

References

A Technical Guide to the Biological Activities of Tetrahydronaphthalene Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydronaphthalene scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, tetrahydronaphthalene diols have emerged as a class of compounds with significant potential in various therapeutic areas. Their biological effects are diverse, ranging from anticancer and anti-inflammatory to antioxidant and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of tetrahydronaphthalene diols, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

The biological activities of tetrahydronaphthalene diols are multifaceted. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency in different biological assays.

Table 1: Cytotoxic and Antiproliferative Activities
Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrazolo-tetrahydronaphthalene conjugate 14MCF-7 (Breast Carcinoma)MTT29[1]
Pyrazolo-tetrahydronaphthalene conjugate 13MCF-7 (Breast Carcinoma)MTT60[1]
Pyrazolo-tetrahydronaphthalene conjugate 14HepG2 (Liver Carcinoma)MTT> Doxorubicin[1]
Pyrazolo-tetrahydronaphthalene conjugate 13HepG2 (Liver Carcinoma)MTT53[1]
Dihydronaphthalene analog 10MCF-7Not Specified2.83[2]
Thiazoline-tetralin 4bMCF-7MTT69.2[3]
Thiazoline-tetralin 4dMCF-7MTT71.8[3]
Thiazoline-tetralin 4hA549 (Lung Carcinoma)DNA Synthesis InhibitionHigher than Cisplatin[3]
Substituted Tetrahydro-naphthalene Glycoside 3cNot SpecifiedIn-vitro cytotoxic evaluationPromising Activity[4]
Substituted Tetrahydro-naphthalene Glycoside 3fNot SpecifiedIn-vitro cytotoxic evaluationPromising Activity[4]
Substituted Tetrahydro-naphthalene Glycoside 5cNot SpecifiedIn-vitro cytotoxic evaluationPromising Activity[4]
Substituted Tetrahydro-naphthalene Glycoside 7bNot SpecifiedIn-vitro cytotoxic evaluationPromising Activity[4]
Table 2: Anti-inflammatory and Antioxidant Activities
Compound/DerivativeAssayActivity MetricValueReference
Tetrahydronaphthalene carboxamide 27Nitrite Inhibition (LPS-activated RAW 264.7)% Inhibition59.2%[5]
Thiazolyl-tetrahydronaphthalene 7bCarrageenan-induced rat paw edemaAnti-inflammatory ActivityEquipotent to Indomethacin[6]
Thiazolidinonyl-tetrahydronaphthalene 11cCarrageenan-induced rat paw edemaAnti-inflammatory ActivityEquipotent to Indomethacin[6]
1,8-Naphthalenediol 5Peroxyl Radical Trapping (IOU)kArOH/ROO• (M⁻¹s⁻¹)Very Active[7]
1,8-Naphthalenediol 6Peroxyl Radical Trapping (IOU)kArOH/ROO• (M⁻¹s⁻¹)Very Active[7]
Tetrahydronaphthalene-Indole IVa-bLipid Peroxidation Inhibition% Inhibition (at 10⁻⁴ M)88, 96[8]
Tetrahydronaphthalene-Indole VaLipid Peroxidation Inhibition% Inhibition (at 10⁻⁴ M)90[8]
Tetrahydronaphthalene-Indole VIIa-cLipid Peroxidation Inhibition% Inhibition (at 10⁻⁴ M)94, 93, 86[8]
Pyrazolopyridine derivative 5aAntioxidant ActivityScavenging Potency> Ascorbic Acid[9]
Table 3: Enzyme Inhibitory Activities
Compound/DerivativeTarget EnzymeInhibition MetricValue (nM)Reference
(E)-4-Imidazolyl tetralone 16P450 aromKi33[10]
(Z)-4-Imidazolyl tetralone 17P450 aromKi26[10]
3-Pyridyl cyclopropa[a]naphthalene 20P450 17Ki80[10]
(Z)-4-Imidazolyl tetralone 17P450 17Ki700[10]
Chiral tetrahydronaphthalene-fused spirooxindole ent-4gMDM2IC50Potent[11]
Chiral tetrahydronaphthalene-fused spirooxindole ent-4gCDK4IC50Potent[11]
Thiazoline-tetralin 4hAcetylcholinesterase (AChE)% Inhibition49.92%[3]

Signaling Pathways and Mechanisms of Action

Tetrahydronaphthalene diols exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Inhibition of Inflammatory Pathways

Several tetrahydronaphthalene derivatives have been shown to possess anti-inflammatory properties by targeting key inflammatory signaling cascades.

One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some tetrahydronaphthalene derivatives can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response[12].

Another important target is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Certain 3,4-dihydronaphthalene-1(2H)-one derivatives have been found to block the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), and by inhibiting the production of reactive oxygen species (ROS)[12].

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Priming IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome IkBa_NFkB->Proteasome Ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Secretion THN_Diols Tetrahydronaphthalene Diols THN_Diols->IKK THN_Diols->NLRP3_active DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Genes->Pro_IL1b Translation

Caption: Inhibition of NF-κB and NLRP3 Inflammasome Pathways.

Modulation of Cell Cycle and Apoptosis

Certain chiral tetrahydronaphthalene-fused spirooxindoles have been identified as dual inhibitors of MDM2 (Murine Double Minute 2) and CDK4 (Cyclin-Dependent Kinase 4) , key regulators of the cell cycle and apoptosis[11].

MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting p53-mediated cell cycle arrest and apoptosis. Inhibition of the MDM2-p53 interaction can stabilize p53, leading to the activation of p53 target genes and subsequent apoptosis in cancer cells.

CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1-S phase of the cell cycle. Inhibition of CDK4 leads to cell cycle arrest in the G1 phase.

The dual inhibition of MDM2 and CDK4 by tetrahydronaphthalene derivatives presents a promising strategy for cancer therapy by simultaneously inducing apoptosis and halting cell proliferation.

G cluster_regulation Cell Cycle and Apoptosis Regulation MDM2 MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb P pRb p-Rb CDK4_CyclinD->pRb E2F E2F Rb->E2F CellCycle G1-S Transition E2F->CellCycle THN_Diols Tetrahydronaphthalene Diols THN_Diols->MDM2 THN_Diols->CDK4_CyclinD

Caption: Dual Inhibition of MDM2-p53 and CDK4 Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydronaphthalene diols' biological activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_solvent Add solubilization solution remove_medium->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

References

A Technical Guide to the Retrosynthetic Analysis of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 5,6,7,8-tetrahydronaphthalene-1,6-diol, a molecule of interest within the broader class of tetralin derivatives known for their presence in biologically active compounds. This document details a plausible synthetic pathway, including experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound suggests a disconnection strategy centered on the functional groups of the saturated ring. A key disconnection is the C6-O bond of the secondary alcohol, which leads back to a ketone precursor, 1-hydroxy-5,6,7,8-tetrahydronaphthalen-6-one, via an oxidation step in the forward synthesis. This tetralone intermediate simplifies the structure and provides a clear synthetic target.

Further disconnection of the tetralone ring can be envisioned through various methods for constructing this bicyclic system. However, a more direct and efficient approach involves the selective reduction of a more readily available starting material, 1,5-dihydroxynaphthalene. This leads to a two-step synthetic pathway from a commercially available precursor.

Retrosynthesis This compound This compound 1-Hydroxy-5,6,7,8-tetrahydronaphthalen-6-one 1-Hydroxy-5,6,7,8-tetrahydronaphthalen-6-one This compound->1-Hydroxy-5,6,7,8-tetrahydronaphthalen-6-one Reduction 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 1-Hydroxy-5,6,7,8-tetrahydronaphthalen-6-one->1,5-Dihydroxynaphthalene Selective Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

The proposed forward synthesis commences with the selective catalytic hydrogenation of 1,5-dihydroxynaphthalene to yield 5-hydroxy-1-tetralone. This intermediate is then subjected to a reduction of the ketone functionality to afford the target molecule, this compound.

Synthesis 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene 5-Hydroxy-1-tetralone 5-Hydroxy-1-tetralone 1,5-Dihydroxynaphthalene->5-Hydroxy-1-tetralone Pd Catalyst, H2 This compound This compound 5-Hydroxy-1-tetralone->this compound NaBH4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1-tetralone from 1,5-Dihydroxynaphthalene

This procedure is adapted from a patented method for the selective hydrogenation of 1,5-dihydroxynaphthalene.[1]

Reaction:

1,5-Dihydroxynaphthalene + H₂ --(Pd catalyst)--> 5-Hydroxy-1-tetralone

Materials:

  • 1,5-Dihydroxynaphthalene

  • Palladium catalyst (e.g., 5% Pd on carbon, 5% Pd on barium sulfate, or palladium black)

  • Aqueous lower alcohol solution (e.g., isopropanol/water)

  • Alkali metal hydroxide (e.g., sodium hydroxide)

  • Hydrogen gas

  • Filter aid (e.g., Super-Cel)

Procedure:

  • An aqueous alcoholic solution of 1,5-dihydroxynaphthalene is prepared.

  • An equimolar quantity of an alkali metal hydroxide and the palladium reducing catalyst are added to the solution.

  • The mixture is subjected to hydrogenation with gaseous hydrogen at a temperature of approximately 30°C to 90°C and a hydrogen pressure of about 15 to 400 pounds per square inch.

  • The reaction is monitored until one molar equivalent of hydrogen has been absorbed.

  • Upon completion, the catalyst is removed by filtration through a filter aid.

  • The filtrate containing the product is then processed for purification.

Quantitative Data:

CatalystYield (%)Purity (%)
5% Palladium on Calcium Carbonate7984
5% Palladium on Barium Sulfate8692
Palladium Black9190

Table 1: Reported yields and purities for the synthesis of 5-hydroxy-1-tetralone using various palladium catalysts.[1]

Step 2: Reduction of 5-Hydroxy-1-tetralone to this compound

This is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Reaction:

5-Hydroxy-1-tetralone + NaBH₄ → this compound

Materials:

  • 5-Hydroxy-1-tetralone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • 5-Hydroxy-1-tetralone is dissolved in methanol or ethanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0°C for a designated period and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the tetrahydronaphthalene scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents.

For instance, certain novel tetrahydronaphthalene derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. This suggests an interaction with inflammatory signaling pathways. The overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a target for anti-inflammatory drug development.

The potential mechanism of action could involve the modulation of the NF-κB signaling pathway, which is a critical regulator of the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. A hypothetical inhibitory action of this compound on this pathway is depicted below.

SignalingPathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB->IkB_NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation Target_Molecule This compound Target_Molecule->IKK Inhibits? DNA DNA NF-kB_n->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS Protein iNOS Protein iNOS_mRNA->iNOS Protein Translation NO Production NO Production iNOS Protein->NO Production Catalyzes

References

The Tetralin Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery and Development of Tetralin Derivatives

The tetralin (1,2,3,4-tetrahydronaphthalene) moiety is a crucial bicyclic hydrocarbon scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, yet three-dimensional, structure serves as a versatile template for designing novel therapeutic agents across a wide spectrum of diseases. The value of this scaffold is underscored by its presence in a variety of clinically significant drugs, including the anthracycline antibiotics doxorubicin and idarubicin, which are staples in cancer chemotherapy, and the semi-synthetic topoisomerase II inhibitors etoposide and teniposide, derived from the natural product podophyllotoxin.[1][2] The diverse biological activities reported for tetralin derivatives—ranging from anticancer and antimicrobial to cardiovascular and neurological effects—continue to drive research into novel synthetic methodologies and structure-activity relationship (SAR) studies.[3]

This technical guide provides a comprehensive literature review on the discovery of tetralin derivatives, focusing on synthetic strategies, key experimental protocols, and quantitative biological data to support researchers and scientists in the field.

I. Synthetic Strategies and Experimental Workflows

The synthesis of novel tetralin derivatives often begins with commercially available or readily prepared tetralin or tetralone precursors. A common strategy involves the functionalization of the aromatic ring or the saturated portion of the scaffold to introduce diverse pharmacophores. Methodologies such as Friedel-Crafts acylations, Claisen-Schmidt condensations, and multi-component reactions are frequently employed to build molecular complexity.

A generalized workflow for the synthesis of heterocyclic tetralin derivatives often follows the pathway of building an intermediate, such as a chalcone, which can then be cyclized with various reagents to form the desired heterocyclic system.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization & Derivatization start1 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) start1->chalcone Claisen-Schmidt Condensation start2 Aromatic Aldehyde start2->chalcone reagents Cyclizing Reagents (e.g., Hydrazine Hydrate, Thiourea, Malononitrile) chalcone->reagents Reaction with Nucleophiles derivatives Final Tetralin Derivatives (Pyrazoline, Pyrimidine, Pyridine, etc.) reagents->derivatives

Caption: Generalized workflow for synthesizing heterocyclic tetralin derivatives.

1. Synthesis of Chalcone Intermediate (3a): 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one [3]

  • Reagents: 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (1.74 g, 0.01 mol), 2,6-dichlorobenzaldehyde (1.75 g, 0.01 mol), ethanol (50 mL), 10% aqueous sodium hydroxide (10 mL).

  • Procedure: A solution of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone and 2,6-dichlorobenzaldehyde in ethanol is prepared in a flask. To this stirred solution, aqueous sodium hydroxide is added dropwise while maintaining the temperature at 25 °C. The mixture is stirred for an additional 2-3 hours. The resulting precipitate is filtered, washed with water until the filtrate is neutral, dried, and recrystallized from ethanol to yield the pure chalcone product.

2. Synthesis of Pyrazoline Derivative (4b): 1-Acetyl-5-(2,6-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-pyrazoline [3]

  • Reagents: Chalcone derivative 3b (2.98 g, 0.01 mol), hydrazine hydrate (99%, 1.0 mL), glacial acetic acid (30 mL).

  • Procedure: Hydrazine hydrate is added to a solution of the corresponding chalcone (3b) in glacial acetic acid. The mixture is heated under reflux for 6 hours. After reflux, the excess solvent is distilled off under vacuum. Cold water (30 mL) is added to the residue, and the separated crude product is collected by filtration, washed with water, dried, and recrystallized from acetic acid.

3. Synthesis of Thiazoline Derivative (4a): N′-(3-Cyclohexyl-4-phenylthiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide [2]

  • Reagents: N-cyclohexyl-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide, phenacyl bromide derivative, ethanol.

  • Procedure: The intermediate hydrazine carbothioamide is refluxed with the appropriate phenacyl bromide derivative in ethanol for 5 hours. The reaction mixture is then allowed to stand overnight in a cool place. The resulting crystals of the final thiazoline compound are collected by filtration.

II. Pharmacological Applications and Quantitative Data

Tetralin derivatives have been extensively evaluated for their therapeutic potential, with anticancer activity being the most prominently studied area. However, their utility extends to other domains, including cardiovascular diseases and neurological disorders.

The cytotoxic effects of various tetralin derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent a compound's potency.

Table 1: Summary of In Vitro Anticancer Activity of Selected Tetralin Derivatives

Compound IDDerivative ClassTarget Cell LineIC₅₀ ValueReference
3a 2,6-DihaloarylchalconeHeLa (Cervical Cancer)3.5 µg/mL[3]
3a 2,6-DihaloarylchalconeMCF-7 (Breast Cancer)4.5 µg/mL[3]
6a CyanopyridoneHeLa (Cervical Cancer)7.1 µg/mL[3]
7a ThioxopyridineHeLa (Cervical Cancer)8.1 µg/mL[3]
6g 1,2,4-TriazoleMCF-7 (Breast Cancer)4.42 ± 2.93 µM[1]
6h 1,2,4-TriazoleA549 (Lung Cancer)9.89 ± 1.77 µM[1]
4b ThiazolineMCF-7 (Breast Cancer)69.2 µM[2]
4d ThiazolineMCF-7 (Breast Cancer)71.8 µM[2]

Beyond oncology, tetralin derivatives have shown promise in other therapeutic areas. For instance, certain thiazoline-tetralin hybrids have been evaluated for their ability to inhibit cholinesterase enzymes, which is relevant for Alzheimer's disease. Other derivatives have been designed as calcium channel blockers for cardiovascular applications.[2][4]

Table 2: Other Notable Biological Activities of Tetralin Derivatives

Compound IDDerivative ClassBiological Target/AssayActivity Metric (% Inhibition)Reference
4h ThiazolineAcetylcholinesterase (AChE)49.92%[2]
4h ThiazolineDNA Synthesis (A549 cells)~50%[2]
4j ThiazolineDNA Synthesis (A549 cells)~45%[2]

III. Key Biological Assay Protocols

Evaluating the therapeutic potential of newly synthesized compounds requires robust and standardized biological assays. The following protocols are fundamental to the discovery of active tetralin derivatives.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed 1. Seed cancer cells into 96-well plates incubate1 2. Incubate for 24h to allow cell attachment seed->incubate1 treat 3. Add varying concentrations of tetralin derivatives incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 stain 5. Add viability stain (e.g., MTT, SRB) incubate2->stain read 6. Measure absorbance with plate reader stain->read analyze 7. Calculate % inhibition and determine IC₅₀ value read->analyze

Caption: Standard workflow for an in vitro cell viability/cytotoxicity assay.

  • Principle: The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

  • Procedure:

    • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

    • Compound Addition: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • Fixation: The cell monolayers are fixed by adding 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

    • Staining: The plates are washed with water, and the cells are stained for 30 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution dissolved in 1% acetic acid.

    • Washing: Unbound dye is removed by washing four times with 1% acetic acid.

    • Solubilization: The protein-bound dye is extracted with 10 mM unbuffered Tris base.

    • Measurement: The optical density (absorbance) is measured at 510 nm using a 96-well microtiter plate reader. The IC₅₀ value is calculated from the dose-response curve.

  • Principle: This assay measures the incorporation of a labeled nucleoside analog (like BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Procedure:

    • Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds at specified concentrations (e.g., IC₅₀ and IC₅₀/2) for 24 hours.

    • Labeling: A labeling reagent, such as BrdU (5-bromo-2'-deoxyuridine), is added to the wells, and the cells are incubated for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

    • Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.

    • Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

    • Substrate Addition: A colorimetric substrate for the enzyme is added, and the reaction is stopped.

    • Measurement: The absorbance of the colored product is measured, which is proportional to the amount of DNA synthesis. The percentage of inhibition is calculated relative to untreated control cells.

IV. Conclusion

The tetralin scaffold remains a highly privileged and productive starting point for the discovery of new therapeutic agents. The extensive body of research highlights its adaptability in targeting a wide range of biological systems, most notably in the development of potent anticancer agents. The synthetic accessibility of the tetralin core allows for systematic structural modifications, leading to the fine-tuning of pharmacological properties and the exploration of detailed structure-activity relationships. Future research will likely focus on developing derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles, further cementing the role of tetralin-based compounds in the landscape of modern medicine.

References

Predicted Pharmacokinetic Profile of 5,6,7,8-tetrahydronaphthalene-1,6-diol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive, albeit predictive, analysis of the pharmacokinetic profile of 5,6,7,8-tetrahydronaphthalene-1,6-diol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely tetralin and naphthol derivatives, to forecast its absorption, distribution, metabolism, and excretion (ADME) characteristics. This in-silico and analog-based approach offers a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound. All quantitative data presented are derived from studies on related molecules and should be interpreted as predictive estimates for this compound.

Introduction

This compound is a dihydroxylated derivative of tetralin. The tetralin scaffold is a key structural motif in a variety of biologically active compounds. While this specific diol is not extensively documented in scientific literature, its structural similarity to other well-studied tetralin and naphthol derivatives allows for a reasoned prediction of its pharmacokinetic behavior. This guide aims to provide a detailed, data-driven forecast of its ADME profile to inform future in-vitro and in-vivo research.

Predicted ADME Profile

The pharmacokinetic properties of this compound are predicted based on its chemical structure and data from analogous compounds. The presence of two hydroxyl groups is expected to significantly influence its solubility, metabolism, and excretion pathways compared to the parent tetralin molecule.

Absorption

Based on the properties of similar phenolic compounds like 1-naphthol, this compound is predicted to be readily absorbed following oral administration. The hydroxyl groups may increase its polarity, potentially influencing its passive diffusion across the gastrointestinal tract.

Distribution

The distribution of this compound is anticipated to be widespread. Like other tetralin derivatives, it may exhibit an affinity for lipid-rich tissues. However, the hydroxyl groups could increase its binding to plasma proteins. For instance, the disposition of 2-naphthol in the American lobster showed that over 90% was bound to haemolymph proteins a day after administration[1].

Metabolism

The metabolism of this compound is expected to be extensive, primarily occurring in the liver. The metabolic pathways are predicted to involve both Phase I and Phase II reactions, similar to those observed for tetralin and its hydroxylated metabolites.[2][3]

  • Phase I Metabolism: Further hydroxylation of the aromatic or aliphatic ring is a likely metabolic step. This is supported by the metabolism of tetralin in rats, which results in the formation of various hydroxylated metabolites such as 1-tetralol, 2-tetralol, and diols.

  • Phase II Metabolism: The primary route of metabolism is predicted to be conjugation of the existing and newly formed hydroxyl groups with glucuronic acid. This is a major metabolic pathway for tetralin, with the main metabolite being the glucuronide of α-tetralol.[2][3] Sulfation is another potential conjugation pathway, as observed with 2-naphthol.[1]

Excretion

Following metabolism, the conjugated metabolites of this compound are expected to be primarily excreted in the urine. Studies on [1-¹⁴C]tetralin in rabbits showed that 87-90% of the radioactivity was excreted in the urine within two days.[2][4] A smaller portion may be eliminated through the feces.

Quantitative Pharmacokinetic Data from Analogous Compounds

The following tables summarize key quantitative pharmacokinetic parameters from studies on tetralin and its derivatives. This data provides a basis for predicting the behavior of this compound.

Table 1: Excretion of [1-¹⁴C]Tetralin in Rabbits

Route of ExcretionPercentage of Administered DoseTime Frame
Urine87 - 90%First 2 days
Urine0.5 - 3.7%Day 3
Feces0.6 - 1.8%-

Data sourced from Elliott et al. (1968)[2][4]

Table 2: Major Metabolites of Tetralin in Rabbit Urine

MetabolitePercentage of Urinary Radioactivity
Glucuronide of α-tetralol52.4%
Conjugated β-tetralol25.3%
Conjugated 4-hydroxy-α-tetralone6.1%
Conjugated cis-tetralin-1,2-diol0.4%
Conjugated trans-tetralin-1,2-diol0.6%

Data sourced from Elliott et al. (1968)[2][4]

Table 3: Pharmacokinetic Parameters of 2-Naphthol in the American Lobster (Intrapericardial Administration)

ParameterMaleFemale
α-phase half-life (min)26 ± 1929 ± 15
β-phase half-life (h)63.9 ± 30.930.6 ± 6.8
Total body clearance (ml x h⁻¹ x kg⁻¹)11.1 ± 5.926.4 ± 6.5

Data sourced from James and Little (1984)[1]

Experimental Protocols for Pharmacokinetic Analysis

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments that would be essential for its pharmacokinetic characterization, based on protocols used for similar compounds.

In-Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline). A single dose is administered via oral gavage (for absorption and bioavailability studies) and intravenous injection (for clearance and volume of distribution studies).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

In-Vitro Metabolic Stability Assay
  • System: Rat, mouse, or human liver microsomes.

  • Incubation: this compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The in-vitro half-life is determined from the slope of the natural logarithm of the remaining parent compound versus time. This can be used to predict hepatic clearance.

Visualizations

Predicted Metabolic Pathway

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent This compound Hydroxylated_Metabolite Hydroxylated Metabolite(s) Parent->Hydroxylated_Metabolite CYP450 Oxidation Glucuronide_Conjugate_1 Glucuronide Conjugate Parent->Glucuronide_Conjugate_1 UGT Sulfate_Conjugate Sulfate Conjugate Parent->Sulfate_Conjugate SULT Glucuronide_Conjugate_2 Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate_2 UGT Excretion Urinary and Fecal Excretion Glucuronide_Conjugate_1->Excretion Glucuronide_Conjugate_2->Excretion Sulfate_Conjugate->Excretion

Caption: Predicted metabolic pathway of this compound.

Workflow for In-Silico Pharmacokinetic Prediction

In-Silico PK Prediction Workflow Input Chemical Structure of This compound Analog_Search Identify Structurally Similar Compounds (e.g., Tetralin, Naphthol derivatives) Input->Analog_Search QSAR_Modeling Develop Quantitative Structure-Activity Relationship (QSAR) Models (Optional) Input->QSAR_Modeling In_Silico_Tools Utilize In-Silico ADME Prediction Software Input->In_Silico_Tools Data_Extraction Extract Experimental PK Data (ADME parameters) Analog_Search->Data_Extraction Data_Extraction->QSAR_Modeling Profile_Generation Generate Predicted ADME Profile Data_Extraction->Profile_Generation QSAR_Modeling->Profile_Generation In_Silico_Tools->Profile_Generation Output Predicted Pharmacokinetic Profile Report Profile_Generation->Output

Caption: Workflow for the in-silico prediction of pharmacokinetic properties.

Conclusion

This technical guide provides a predictive overview of the pharmacokinetic profile of this compound based on the available data for structurally related compounds. The predictions suggest that the compound is likely to be well-absorbed, extensively metabolized primarily through glucuronidation, and excreted in the urine. The provided data tables and experimental protocols offer a valuable resource for researchers and drug development professionals to guide future empirical studies. It is imperative that these predictions are validated through in-vitro and in-vivo experiments to accurately characterize the pharmacokinetic properties of this compound.

References

A Technical Guide to Natural Product Sources of Tetrahydronaphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthalene scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of potent biological activities. This technical guide provides an in-depth exploration of key natural products containing this core structure, with a focus on their sources, isolation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Prominent Natural Products with a Tetrahydronaphthalene Scaffold

This guide focuses on three exemplary natural products that feature the tetrahydronaphthalene scaffold: the aryltetralin lignan podophyllotoxin , the arylnaphthalene lignan justicidin B , and the diarylbutane lignan thomasidioic acid . These compounds have garnered significant scientific interest due to their pronounced pharmacological properties.

Podophyllotoxin

Podophyllotoxin is a potent antimitotic agent first isolated in 1880.[1] It serves as the precursor for the synthesis of clinically important anticancer drugs, including etoposide and teniposide.[1][2]

Natural Sources: Podophyllotoxin is primarily extracted from the rhizomes and roots of plants belonging to the Podophyllum genus (Berberidaceae family).[1][3] Podophyllum hexandrum (Himalayan mayapple) is known to contain a higher concentration of podophyllotoxin compared to other species.[1][3]

Justicidin B

Justicidin B is an arylnaphthalene lignan that exhibits a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.[4][5]

Natural Sources: This compound is found in various plant species, notably from the genera Justicia (Acanthaceae), Phyllanthus (Euphorbiaceae), Haplophyllum (Rutaceae), and Linum (Linaceae).[4]

Thomasidioic Acid

Thomasidioic acid is a lignan that has been investigated for its anti-inflammatory and other biological activities. It is noteworthy that some reports suggest it may be an artifact formed during the extraction process from its precursor, dehydrosinapinic acid dilactone, under neutral conditions.[6]

Natural Sources: Thomasidioic acid has been isolated from plants of the Nectandra genus (Lauraceae family).

Quantitative Data

The yield of these natural products can vary significantly depending on the plant source, geographical location, and the extraction method employed. The following tables summarize the reported quantitative data for podophyllotoxin and justicidin B.

Plant SourcePart UsedExtraction MethodYieldReference
Podophyllum hexandrumRhizomesEthanolic Extraction4.3% (dry weight)[1]
Podophyllum peltatumLeavesAqueous Extraction5.2% (dry weight)[7]
Podophyllum hexandrumCallus CultureEthanolic ExtractionVaries by cell line (e.g., RC4 highest)[8][9]
Linum albumCell Suspension CultureMethanol/DichloromethaneSufficient for HPLC analysis[9]

Table 1: Quantitative Yield of Podophyllotoxin from Various Sources.

Plant SourcePart/Culture UsedExtraction MethodYield (mg/g dry weight)Reference
Justicia procumbensWhole PlantNot specified0.010 - 0.269[4]
Linum austriacumHairy RootsNot specified16.9[4]
Linum austriacumRoot CultureNot specified12.5[4]
Linum austriacumSuspension CultureNot specified6.7[4]
Linum austriacumCallus CultureNot specified2.9[4]
Linum leoniiHairy RootsNot specified10.8[10]

Table 2: Quantitative Yield of Justicidin B from Various Sources.

Experimental Protocols

Detailed methodologies for the isolation and characterization of these compounds are crucial for their further investigation and development.

Isolation and Purification of Podophyllotoxin from Podophyllum hexandrum

The following protocol is a modified method based on established procedures.[8]

Materials:

  • Dried and powdered rhizomes of Podophyllum hexandrum

  • Ethanol

  • Acetonitrile

  • Methanol

  • Water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Take a known weight of the powdered rhizomes (e.g., 0.5 g).

    • Add dehydrated ethanol and heat the mixture on a water bath for 3 hours.

    • After extraction, evaporate the ethanol phase to dryness to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: Supelco Hypersil ODS column (150 x 4.6 mm).

    • Mobile Phase: Acetonitrile/Methanol/Water (35:5:60, by volume).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Quantification: Compare the peak area of the sample with a calibration curve prepared from a standard podophyllotoxin sample.

Isolation and Quantification of Justicidin B from Linum Species

This protocol is based on methods described for the analysis of lignans in Linum cultures.[4]

Materials:

  • Dried and powdered plant material or cultured cells of Linum species.

  • Methanol

  • HPLC-grade solvents for mobile phase

  • HPLC-UV/PAD or HPLC-ESI/MS system

Procedure:

  • Extraction:

    • Perform a methanolic extraction of the dried and powdered plant material.

  • HPLC Analysis:

    • Utilize an HPLC system equipped with a Photodiode Array Detector (HPLC-UV/PAD) or an Electrospray Ionization Mass Spectrometer (HPLC-ESI/MS) for analysis.

    • The specific mobile phase and gradient will depend on the column and system used but typically involves a mixture of acetonitrile and water with a formic acid modifier.

    • Detection: Monitor at wavelengths of 258, 296, and 310 nm for UV detection.

    • Quantification: Use a standard curve of purified justicidin B for accurate quantification.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for their development as therapeutic agents.

Podophyllotoxin: Dual Inhibition of Tubulin and Topoisomerase II

Podophyllotoxin's primary anticancer mechanism involves the disruption of microtubule dynamics.[2][11] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[12][13] Additionally, derivatives of podophyllotoxin, such as etoposide, act as potent inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[11][12] This inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.[12]

podophyllotoxin_pathway cluster_etoposide Etoposide (Derivative) Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Podophyllotoxin->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Topoisomerase_II Topoisomerase II (Etoposide) DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Prevents re-ligation DNA_Strand_Breaks->Apoptosis Induces

Caption: Mechanism of action of Podophyllotoxin and its derivative Etoposide.

Justicidin B: Induction of Apoptosis via Caspase-Dependent Pathways

Justicidin B has been shown to induce apoptosis in various cancer cell lines.[5][14] Its pro-apoptotic activity is mediated through caspase-dependent mechanisms.[14] In some cancer cell lines, justicidin B treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio.[15] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, leading to the execution of apoptosis.[5][15] Furthermore, justicidin B can modulate the NF-κB signaling pathway, although its effect appears to be cell-type specific.[14]

justicidin_b_pathway Justicidin_B Justicidin B Bcl2 Bcl-2 (Anti-apoptotic) Justicidin_B->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Justicidin_B->Bax Upregulates NFkB NF-κB Pathway Justicidin_B->NFkB Modulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic signaling pathway induced by Justicidin B.

Thomasidioic Acid: Anti-Inflammatory Activity

The precise signaling pathway of thomasidioic acid is less characterized. However, it has been shown to inhibit peroxynitrite-mediated protein nitration, suggesting a role in mitigating nitrosative stress, which is closely linked to inflammation.[6] Many plant-derived compounds with anti-inflammatory properties exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.[16][17] Further research is required to elucidate the specific molecular targets and signaling cascades affected by thomasidioic acid.

Conclusion

Natural products bearing the tetrahydronaphthalene scaffold, such as podophyllotoxin, justicidin B, and thomasidioic acid, represent a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, quantitative analysis, isolation protocols, and mechanisms of action. The detailed experimental procedures and signaling pathway diagrams are intended to facilitate further research and development in this exciting field. Continued exploration of these and other related natural products holds great promise for the discovery of novel therapeutic agents for a range of human diseases.

References

Methodological & Application

Laboratory-scale synthesis protocol for 5,6,7,8-tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Laboratory Protocol for the Synthesis of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of this compound, a valuable intermediate in the development of various biologically active compounds. The synthesis is a multi-step process commencing from commercially available 1,6-dihydroxynaphthalene. The protocol involves the selective protection of one hydroxyl group, followed by the regioselective reduction of the naphthalene ring system, and subsequent deprotection to yield the target compound. This application note includes a detailed experimental protocol, a summary of reagents and expected yields in tabular format, and a visual representation of the synthetic workflow.

Introduction

The tetrahydronaphthalene scaffold is a core structural motif in a wide array of biologically active molecules and functional materials. Dihydroxylated derivatives of this scaffold are particularly important as they provide multiple reactive sites for further chemical modifications, making them versatile intermediates in the synthesis of more complex molecules. Although this compound is not extensively documented in the literature, its structural features suggest potential applications in medicinal chemistry and materials science. This protocol outlines a reliable three-step synthesis suitable for a laboratory setting.

Overall Synthetic Scheme

The synthetic strategy for obtaining this compound is depicted below. The process begins with the selective protection of the C1 hydroxyl group of 1,6-dihydroxynaphthalene as a benzyl ether. The subsequent step involves the catalytic hydrogenation of the unsubstituted aromatic ring to yield the tetrahydronaphthalene core. The final step is the removal of the benzyl protecting group to afford the desired diol.

cluster_0 Step 1: Selective Protection cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Deprotection Start 1,6-Dihydroxynaphthalene Reagent1 Benzyl Bromide, K2CO3, Acetone Start->Reagent1 Intermediate1 1-(Benzyloxy)-6-hydroxynaphthalene Reagent1->Intermediate1 Reagent2 H2, Rh/C, Ethanol/THF Intermediate1->Reagent2 Intermediate2 1-(Benzyloxy)-5,6,7,8-tetrahydronaphthalen-6-ol Reagent2->Intermediate2 Reagent3 H2, Pd/C, Ethanol Intermediate2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Application Notes and Protocols: The Versatile Synthetic Intermediate 5,6,7,8-Tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydronaphthalene-1,6-diol is a valuable synthetic intermediate possessing a tetralin framework, a structural motif prevalent in numerous biologically active compounds.[1] The strategic placement of a phenolic hydroxyl group at the C1 position and a secondary alcohol at the C6 position offers differential reactivity, enabling selective functionalization and the generation of diverse molecular architectures. These characteristics make it a compelling building block in medicinal chemistry and drug development for creating novel therapeutics. This document provides an overview of its synthetic utility, proposes a synthetic protocol, and details its application in the synthesis of advanced intermediates.

Introduction

The 5,6,7,8-tetrahydronaphthalene, or tetralin, scaffold is a cornerstone in the design of pharmacologically active molecules. Its unique conformation, combining a rigid aromatic ring with a flexible saturated ring, allows for the precise spatial orientation of functional groups, which is critical for target binding and biological activity.[1] Dihydroxylated tetralin derivatives are particularly useful as they provide multiple reaction sites for further chemical modifications.[1] While this compound itself is not extensively documented in the literature, its structural features suggest significant potential as a versatile intermediate in the synthesis of complex molecules, including analogs of existing drugs and novel chemical entities.[1] The tetralin core is found in drugs such as the 5-HT3 receptor antagonist Palonosetron and various compounds investigated for anticancer and antitubercular activities.

Proposed Synthetic Protocol

Table 1: Proposed Synthesis of this compound
StepReactionKey Reagents & ConditionsProductOverall Yield (Estimated)
1Catalytic Hydrogenation1,6-Dihydroxynaphthalene, H₂, Pd/C (5%), Ethanol, 50°C, 24hThis compoundHigh
2PurificationRecrystallization from Ethyl Acetate/HexanePurified this compound>95% purity
Experimental Protocol: Synthesis of this compound

Materials:

  • 1,6-Dihydroxynaphthalene

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Ethyl Acetate

  • Hexane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve 1,6-dihydroxynaphthalene (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 5% Pd/C (0.05 equivalents) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at 50°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system such as ethyl acetate/hexane to obtain the final product as a crystalline solid.

Application as a Synthetic Intermediate: Selective Functionalization

The distinct chemical nature of the phenolic hydroxyl at C1 and the secondary alcohol at C6 allows for selective chemical transformations. The C1 hydroxyl is more acidic and nucleophilic, enabling preferential reactions at this position under controlled conditions.

Selective Etherification of the Phenolic Hydroxyl Group

A key application of this compound is in the synthesis of epoxide-containing intermediates, which are valuable for introducing side chains in drug molecules. The higher acidity of the phenolic hydroxyl allows for its selective deprotonation and subsequent reaction with electrophiles like epichlorohydrin.

Table 2: Synthesis of 1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol
StepReactionKey Reagents & ConditionsProductYield
1Selective O-AlkylationThis compound, Sodium Methoxide, Epichlorohydrin, Methanol, Reflux1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-olGood to High
Experimental Protocol: Synthesis of 1-(Oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Epichlorohydrin

  • Methanol (anhydrous)

  • Standard glassware for organic synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Deprotonation: Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere. Add sodium methoxide (1 equivalent) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the phenoxide.

  • Alkylation: Add epichlorohydrin (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-(oxiran-2-ylmethoxy)-5,6,7,8-tetrahydronaphthalen-6-ol.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Proposed Synthesis of this compound

G A 1,6-Dihydroxynaphthalene B Catalytic Hydrogenation (H2, Pd/C, Ethanol) A->B Step 1 C This compound B->C Purification G cluster_0 Selective Etherification A This compound B Deprotonation (NaOMe, Methanol) A->B C Phenoxide Intermediate B->C D Alkylation (Epichlorohydrin) C->D E 1-(Oxiran-2-ylmethoxy)-5,6,7,8- tetrahydronaphthalen-6-ol D->E G A This compound (Intermediate) B Further Synthesis A->B C Tetralin-based Bioactive Molecule B->C D Biological Target (e.g., Receptor, Enzyme) C->D Binding E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

References

Applications of Tetralin Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action, which include DNA intercalation, disruption of microtubule dynamics, and modulation of hormone receptor pathways. This document provides detailed application notes on the major classes of anticancer tetralin derivatives, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Application Note 1: Tetralin-Containing Anthracyclines as DNA Intercalating Agents

Overview:

A prominent class of tetralin derivatives used in cancer chemotherapy is the anthracycline antibiotics, such as doxorubicin and daunorubicin. The planar tetracyclic ring system, which includes the tetralin moiety, allows these molecules to intercalate between DNA base pairs.[1][2] This intercalation distorts the DNA helix, obstructing the processes of replication and transcription.[3] Furthermore, anthracyclines inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, these drugs lead to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3]

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The anticancer effect of anthracycline-type tetralin derivatives is primarily attributed to two synergistic mechanisms:

  • DNA Intercalation: The flat aromatic structure of the anthracycline slides between adjacent base pairs of the DNA double helix.[2] This insertion unwinds the DNA and changes its conformation, physically blocking the action of DNA and RNA polymerases.[1]

  • Topoisomerase II Inhibition: These compounds form a stable ternary complex with DNA and topoisomerase II, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion that activates cell death pathways.[3]

Below is a diagram illustrating the general mechanism of DNA intercalation by anthracycline-like tetralin derivatives.

G Mechanism of DNA Intercalation by Tetralin-Containing Anthracyclines Tetralin_Derivative Tetralin-Containing Anthracycline Intercalation Intercalation between Base Pairs Tetralin_Derivative->Intercalation Binds to DNA TopoII_Complex Ternary Complex Formation (Drug-DNA-TopoII) Tetralin_Derivative->TopoII_Complex DNA DNA Double Helix DNA->Intercalation DNA->TopoII_Complex DNA_Distortion DNA Helix Distortion Intercalation->DNA_Distortion Apoptosis Apoptosis DNA_Distortion->Apoptosis Inhibits replication/ transcription TopoII Topoisomerase II TopoII->TopoII_Complex DSB DNA Double-Strand Breaks TopoII_Complex->DSB Prevents re-ligation DSB->Apoptosis Induces cell death

Caption: DNA intercalation and Topoisomerase II poisoning by anthracyclines.

Application Note 2: Podophyllotoxin and its Tetralin Analogs as Tubulin Polymerization Inhibitors

Overview:

Podophyllotoxin, a naturally occurring aryltetralin lignan, and its semi-synthetic derivatives like etoposide and teniposide, are potent anticancer agents.[4][5] While etoposide and teniposide primarily target topoisomerase II, podophyllotoxin itself and many of its other derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[6][7] Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, leading to apoptosis.[4][7]

Mechanism of Action: Inhibition of Microtubule Formation

Tetralin derivatives of the podophyllotoxin family bind to the colchicine-binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules. The inability to form a functional mitotic spindle halts the cell cycle at metaphase, triggering the spindle assembly checkpoint and ultimately leading to programmed cell death.

The workflow for assessing the tubulin polymerization inhibitory activity of a tetralin derivative is depicted below.

G Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Combine Reagents in pre-warmed 96-well plate Tubulin->Mix Compound Tetralin Derivative (Test Compound) Compound->Mix Controls Controls (Paclitaxel, Nocodazole) Controls->Mix Buffer Polymerization Buffer + GTP (on ice) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) or Fluorescence over time Incubate->Measure Plot Plot Polymerization Curves Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Experimental workflow for tubulin polymerization assay.

Application Note 3: Tetralin Derivatives as Estrogen Receptor Antagonists for Breast Cancer

Overview:

In hormone-dependent breast cancers, the estrogen receptor (ER) plays a critical role in promoting tumor growth. Tetralin derivatives have been designed to act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). These compounds competitively bind to the ER, antagonizing the proliferative effects of estrogen.[8] This approach is a cornerstone of endocrine therapy for ER-positive breast cancer.

Mechanism of Action: Estrogen Receptor Blockade

Tetralin-based ER antagonists possess a structural framework that allows them to fit into the ligand-binding pocket of the estrogen receptor. Upon binding, they induce a conformational change in the receptor that prevents its proper dimerization and interaction with coactivator proteins. This blockade inhibits the transcription of estrogen-responsive genes that are involved in cell proliferation, ultimately leading to a cytostatic effect.

The signaling pathway affected by these derivatives is illustrated below.

G Estrogen Receptor Signaling and its Inhibition Estrogen Estrogen ER_Complex Estrogen-ER Complex Estrogen->ER_Complex ER Estrogen Receptor (ER) ER->ER_Complex Block Blockade Tetralin_Antagonist Tetralin Derivative (ER Antagonist) Tetralin_Antagonist->ER Competitively Binds Dimerization Dimerization & Nuclear Translocation ER_Complex->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Inhibition of estrogen receptor signaling by tetralin antagonists.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various tetralin derivatives against several human cancer cell lines, expressed as IC50 values.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3a 2,6-DihaloarylchalconeHeLa (Cervical)8.2 (3.5 µg/mL)[9][10]
MCF-7 (Breast)10.5 (4.5 µg/mL)[9][10]
6g 1,2,4-TriazoleMCF-7 (Breast)4.42 ± 2.93[5]
6h 1,2,4-TriazoleA549 (Lung)9.89 ± 1.77[5]
4e ThiazolineMCF-7 (Breast)N/A (Higher activity reported)[11]
4f ThiazolineA549 (Lung)N/A (Excellent apoptosis reported)[11]
4g ThiazolineA549 (Lung)N/A (Excellent apoptosis reported)[11]
4h ThiazolineA549 (Lung)N/A (Excellent apoptosis reported)[11]
Novel Pyridine Tetralin-6-ylpyridineHepG2 (Liver)2.5 (1.01 µg/mL)[12]

Note: IC50 values were converted from µg/mL to µM where molecular weights were available or could be reasonably estimated. Some studies reported qualitative activity rather than specific IC50 values.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of tetralin derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Tetralin derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetralin derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.

  • Cell Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the in vitro assembly of microtubules.

Materials:

  • Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and polymerization buffer)

  • Test tetralin derivative

  • Positive control (e.g., Paclitaxel for enhancers) and negative control (e.g., Nocodazole for inhibitors)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound or controls.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction. The total volume is typically 100 µL.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[14]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Protocol 4: Western Blot for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, p53, cleaved Caspase-7) following treatment with a tetralin derivative.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Bax, Bcl-2, p53, cleaved Caspase-7, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50-100 µg) on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-7 are indicative of apoptosis induction.[16][17]

References

Application Notes & Protocols for the Quantification of 5,6,7,8-tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-tetrahydronaphthalene-1,6-diol is a dihydroxylated derivative of tetralin, a structural motif found in a variety of biologically active compounds.[1] The presence of both a phenolic hydroxyl group and a secondary alcohol group gives this molecule distinct chemical properties that are relevant in pharmaceutical and metabolic studies.[1] Although specific analytical methods for the quantification of this compound are not extensively documented in scientific literature, established methods for analogous tetralin derivatives can be readily adapted.[1]

This document provides detailed application notes and protocols for the quantification of this compound in various matrices, including biological fluids and reaction mixtures. The methodologies described are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The quantification of this compound typically involves sample preparation, chromatographic separation, detection, and data analysis. A generalized workflow is presented below.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Extraction (LLE, SPE, or PPT) Sample_Collection->Extraction Homogenization Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution (in Mobile Phase/Solvent) Derivatization->Reconstitution Chromatography Chromatographic Separation (HPLC, GC) Reconstitution->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Integration->Validation

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL0.5 - 5 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL1 - 15 ng/mL0.05 - 1 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 15%< 15%< 10%

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

  • To 1 mL of the biological sample, add an appropriate internal standard.

  • Acidify the sample with 100 µL of 1 M HCl to protonate the phenolic hydroxyl group.

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

b) Solid-Phase Extraction (SPE) for Cleaner Extracts

  • Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (acidified) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute as described for LLE.

c) Protein Precipitation (PPT) for High-Throughput Screening

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Inject a portion of the supernatant directly or after dilution.

Analytical Methodologies

a) HPLC-UV Method

This method is suitable for the quantification of higher concentrations of the analyte.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 275 nm (based on the phenolic chromophore).

  • Protocol:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the prepared samples and calibration standards.

    • Integrate the peak area corresponding to the analyte.

    • Construct a calibration curve and determine the concentration in the samples.

b) GC-MS Method

GC-MS offers high sensitivity and selectivity, but requires derivatization to improve the volatility of the diol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation of the hydroxyl groups is necessary.

    • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat at 60-70 °C for 30 minutes.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

  • Protocol:

    • Perform derivatization on the dried extracts and calibration standards.

    • Inject the derivatized samples and standards into the GC-MS system.

    • Monitor the characteristic ions for the derivatized analyte and internal standard.

    • Quantify using the peak area ratios against the calibration curve.

c) LC-MS/MS Method

This is the most sensitive and selective method for quantification, particularly in complex biological matrices.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the phenolic hydroxyl group.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would need to be determined by infusing a standard solution of the analyte. A hypothetical transition would be the deprotonated molecule [M-H]⁻ as the precursor ion, with characteristic fragment ions as product ions.

  • Protocol:

    • Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound.

    • Inject the prepared samples and calibration standards.

    • Monitor the specified MRM transitions for the analyte and internal standard.

    • Quantify using the peak area ratios from the constructed calibration curve.

Method Validation

All analytical methods should be validated according to established guidelines to ensure reliability. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Precision: The closeness of repeated measurements (intra- and inter-day).

  • Accuracy: The closeness of the measured value to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under different storage conditions.[2]

By adapting these established protocols, researchers can develop robust and reliable analytical methods for the quantification of this compound to support their research and development activities.

References

Application Note: Derivatization of 5,6,7,8-tetrahydronaphthalene-1,6-diol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogen atoms, such as hydroxyl groups, can be challenging. These functional groups can lead to poor chromatographic peak shape, thermal degradation, and unwanted interactions with the stationary phase of the GC column.[1][2] Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3][4]

This application note provides a detailed protocol for the derivatization of 5,6,7,8-tetrahydronaphthalene-1,6-diol using silylation, a common and effective derivatization technique for compounds with hydroxyl groups.[5][6][7] Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[6] This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[6] The described method is crucial for researchers working with tetralin-based structures in drug discovery and metabolic studies.

Experimental Protocols

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts (2 mL)

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol: Silylation of this compound

  • Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of anhydrous pyridine in a clean, dry vial to prepare a 1 mg/mL stock solution.

  • Derivatization Reaction:

    • Transfer 100 µL of the stock solution into a 2 mL GC-MS vial.

    • Under a gentle stream of nitrogen, evaporate the solvent completely. This step is crucial to remove any residual water that can interfere with the silylation reaction.

    • Add 100 µL of ethyl acetate to redissolve the dried analyte.

    • Add 100 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction Incubation:

    • Place the vial in a heating block or water bath set to 70°C.

    • Incubate for 45 minutes to ensure complete derivatization of both hydroxyl groups. Optimization of temperature and time may be necessary for different sample matrices.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and can be adapted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-550 amu

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of the derivatized this compound.

ParameterUnderivatized AnalyteTMS-Derivatized Analyte
Expected Molecular Ion (m/z) 164308
Retention Time (min) Not applicable (poor elution)Approx. 12.5
Peak Shape Broad, tailingSharp, symmetrical
Derivative Yield (%) -> 95%
Limit of Detection (LOD) HighLow (ng/mL range)
Limit of Quantification (LOQ) HighLow (ng/mL range)

Note: The presented data are typical expected values and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with this compound dissolve Dissolve in Anhydrous Pyridine start->dissolve dry Evaporate to Dryness under N2 dissolve->dry redissolve Redissolve in Ethyl Acetate dry->redissolve add_reagent Add BSTFA + 1% TMCS redissolve->add_reagent vortex Vortex Mix add_reagent->vortex incubate Incubate at 70°C for 45 min vortex->incubate cool Cool to Room Temperature incubate->cool inject Inject 1 µL into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing and Analysis acquire->process

Caption: Workflow for the silylation of this compound.

Logical Relationship of Derivatization

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Problem Poor GC-MS Performance (Peak Tailing, Low Sensitivity) Analyte->Problem Solution Derivatization (Silylation) Analyte->Solution + BSTFA/TMCS Problem->Solution Derivative TMS-Derivative (Non-polar, Volatile) Solution->Derivative Outcome Improved GC-MS Analysis (Sharp Peaks, High Sensitivity) Derivative->Outcome

Caption: Rationale for the derivatization of polar analytes for GC-MS analysis.

References

Application Notes and Protocols for Studying the Effects of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydronaphthalene-1,6-diol is a dihydroxylated derivative of tetralin. The tetrahydronaphthalene scaffold is a core structure in a variety of biologically active compounds.[1] The presence of hydroxyl groups on the tetralin ring suggests potential for biological activity, as these functional groups can participate in hydrogen bonding and redox reactions, making them important for interacting with biological targets. While this compound itself is not extensively documented in biological literature, its structural similarity to other bioactive phenolic and tetralin compounds warrants investigation into its potential pharmacological effects.[1]

These application notes provide a comprehensive experimental framework to investigate the potential cytoprotective and antioxidant effects of this compound, focusing on its hypothesized activation of the Nrf2-ARE signaling pathway.

Hypothesized Mechanism of Action: Nrf2-ARE Pathway Activation

We hypothesize that this compound may exhibit antioxidant and cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Compound Compound ROS ROS

Experimental Design and Protocols

The following experimental workflow is designed to systematically evaluate the biological effects of this compound.

Experimental_Workflow A 1. Determine Optimal Concentration (Cell Viability Assay - MTT) B 2. Assess Antioxidant Activity (ROS Measurement - DCFDA) A->B C 3. Analyze Nrf2 Pathway Protein Expression (Western Blot) B->C D 4. Quantify Target Gene Expression (qPCR) C->D E 5. Visualize Nrf2 Nuclear Translocation (Immunofluorescence) C->E

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic potential of this compound and identify a non-toxic concentration range for subsequent experiments.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.1
1
10
50
100
Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)

Objective: To evaluate the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.

Materials:

  • Cells and culture reagents

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Tert-butyl hydroperoxide (TBHP) as a positive control for ROS induction

  • Black 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at 1 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 24 hours.

  • ROS Induction: Induce oxidative stress by treating cells with TBHP (e.g., 100 µM) for 1 hour.

  • DCFDA Staining: Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Data Presentation:

TreatmentROS Level (Fluorescence Units)% Reduction in ROS
ControlN/A
TBHP0
Compound (Conc. 1) + TBHP
Compound (Conc. 2) + TBHP
Protocol 3: Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and its downstream targets (HO-1, NQO1).

Materials:

  • Cells and culture reagents

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treatment and Lysis: Treat cells with the compound for selected time points. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize using an ECL substrate.

  • Densitometry: Quantify band intensities and normalize to the loading control (β-actin).

Data Presentation:

TreatmentNrf2 (Relative Density)HO-1 (Relative Density)NQO1 (Relative Density)
Vehicle Control1.01.01.0
Compound (Conc. 1)
Compound (Conc. 2)
Protocol 4: Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression of Nrf2 target genes.

Materials:

  • Cells and culture reagents

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treatment and RNA Extraction: Treat cells with the compound and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Data Presentation:

TreatmentHMOX1 (Fold Change)NQO1 (Fold Change)
Vehicle Control1.01.0
Compound (Conc. 1)
Compound (Conc. 2)
Protocol 5: Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the compound.

Materials:

  • Cells and culture reagents on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-Nrf2)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Treatment and Fixation: Treat cells grown on coverslips, then fix with 4% PFA.

  • Permeabilization: Permeabilize the cells with Triton X-100.

  • Blocking and Antibody Staining: Block non-specific binding and incubate with primary and then secondary antibodies.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Outcome: An increase in the co-localization of Nrf2 (green fluorescence) with the DAPI-stained nucleus (blue fluorescence) in compound-treated cells compared to controls.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydronaphthalene-1,6-diol as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the potential of 5,6,7,8-tetrahydronaphthalene-1,6-diol as a novel molecular probe for scientific research. Due to the limited existing data on this specific molecule, this document presents a forward-looking guide for its synthesis, characterization, and hypothetical application in studying cellular signaling pathways. The protocols and data herein are proposed based on the known chemical properties of the tetralin scaffold and the biological activities of related dihydroxylated derivatives.

Introduction

The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and natural products.[1] Its unique conformation, combining a rigid aromatic ring with a flexible saturated ring, allows for precise spatial positioning of functional groups, making it an attractive backbone for the design of molecular probes. Dihydroxylated tetralin derivatives, in particular, offer multiple reactive sites for further chemical modification, such as the introduction of fluorophores or other reporter groups.[1]

While the specific isomer this compound is not extensively documented, its structure suggests potential for interaction with biological targets that recognize phenolic and alcoholic hydroxyl groups.[1] This document outlines the prospective synthesis and proposes a hypothetical application for this compound as a molecular probe in studying a G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs containing the tetralin moiety.

Chemical and Physical Properties

The anticipated properties of this compound are summarized below. These are based on its chemical structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂Calculated
Molecular Weight 164.20 g/mol [1]
CAS Number 35697-11-1[1]
Appearance White to off-white solid (Predicted)Analogous Compounds
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted)Analogous Compounds
pKa (Phenolic OH) ~9-10 (Predicted)General Phenols
pKa (Alcoholic OH) ~16-18 (Predicted)General Alcohols

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for related tetralin derivatives. A potential multi-step synthesis starting from a commercially available naphthalene derivative is outlined below.

Protocol: Synthesis of this compound

Materials:

  • 1-Naphthol

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reduction of 1-Naphthol:

    • Dissolve 1-naphthol in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₄ to the solution while stirring.

    • After the addition is complete, slowly add BF₃·OEt₂ dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding water, followed by 2M HCl to adjust the pH to ~7.

    • Extract the product with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydro-1-naphthol.

  • Hydroxylation of the Tetralone Intermediate:

    • The intermediate from the previous step is then subjected to oxidation to introduce the second hydroxyl group. A more direct synthesis starting from a different precursor might be more efficient. As an alternative and more direct hypothetical route, one could envision a stereoselective dihydroxylation of a corresponding tetralene precursor.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Application: Probing a Novel GPCR Signaling Pathway

We propose the use of this compound as a molecular probe to investigate a hypothetical GPCR, hereafter referred to as GPCR-X. The diol moiety could mimic the binding of an endogenous catecholamine-like ligand.

Proposed Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Probe This compound GPCR GPCR-X Probe->GPCR Binds G_alpha Gαq GPCR->G_alpha Activates PLC PLC G_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Response Ca_release->Downstream PKC->Downstream

Caption: Proposed GPCR-X signaling pathway activated by the molecular probe.

Experimental Protocols

The following are detailed, hypothetical protocols to validate the use of this compound as a probe for GPCR-X.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of the probe for GPCR-X.

Workflow:

Binding_Assay_Workflow A Prepare membranes from cells expressing GPCR-X B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., ³H-ligand) A->B C Add increasing concentrations of This compound (competitor) B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot data and calculate IC₅₀ and Ki F->G Calcium_Assay_Workflow A Plate cells expressing GPCR-X in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of This compound B->C D Measure fluorescence intensity over time using a plate reader C->D E Plot dose-response curve and calculate EC₅₀ D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7,8-tetrahydronaphthalene-1,6-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A practical and common route involves a multi-step synthesis starting from the commercially available 6-methoxy-1-tetralone. The key steps are:

  • Demethylation: Conversion of 6-methoxy-1-tetralone to 6-hydroxy-1-tetralone.

  • Reduction: Selective reduction of the ketone functionality of 6-hydroxy-1-tetralone to the corresponding secondary alcohol.

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: The overall yield is influenced by the efficiency of each step. Key factors include:

  • Purity of starting materials: Impurities can lead to side reactions and lower yields.

  • Reaction conditions: Temperature, reaction time, and choice of solvent are crucial for both the demethylation and reduction steps.

  • Choice of reagents: The selection of the demethylating agent and the reducing agent directly impacts selectivity and yield.

  • Work-up and purification: Inefficient extraction or purification can lead to significant product loss.

Q3: Are there any known stability issues with the intermediates or the final product?

A3: Phenols, such as 6-hydroxy-1-tetralone and the final product, can be susceptible to oxidation, which may result in coloration of the product. It is advisable to store these compounds under an inert atmosphere and protect them from light.

Troubleshooting Guide

Problem 1: Low Yield in the Demethylation of 6-Methoxy-1-tetralone
Potential Cause Suggested Solution
Incomplete Reaction- Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reaction temperature: Cautiously increase the temperature, but be aware of potential side reactions. - Ensure sufficient reagent: Use an adequate excess of the demethylating agent (e.g., HBr).
Side Reactions- Use alternative demethylating agents: If strong acids like HBr cause degradation, consider other reagents such as boron tribromide (BBr₃) at low temperatures.
Product Loss During Work-up- Optimize extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the extraction of the phenolic product into the organic phase. - Use of brine wash: Wash the organic layer with brine to reduce the solubility of the product in any residual water.
Problem 2: Low Yield or Side Product Formation in the Reduction of 6-Hydroxy-1-tetralone
Potential Cause Suggested Solution
Incomplete Reaction- Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or gently warm if using a mild reducing agent. - Use a slight excess of reducing agent: Ensure all the ketone is consumed.
Formation of Impurities- Use a selective reducing agent: Sodium borohydride (NaBH₄) is generally selective for ketones in the presence of other functional groups.[1][2] - Control the reaction temperature: Perform the reduction at a low temperature (e.g., 0 °C) to minimize side reactions.
Over-reduction- Avoid harsh reducing agents: Do not use overly reactive reducing agents like lithium aluminum hydride (LiAlH₄) which are less selective.
Difficult Purification- Optimize chromatography conditions: Use an appropriate solvent system for column chromatography to effectively separate the diol product from any unreacted starting material or byproducts.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound, based on literature for analogous transformations.

Reaction Step Starting Material Product Reagents & Conditions Typical Yield Range Reference
Demethylation6-Methoxy-1-tetralone6-Hydroxy-1-tetralone48% HBr, 125 °C, 3h80-90%[3]
Reduction6-Hydroxy-1-tetraloneThis compoundNaBH₄, Methanol, 0 °C to RT85-95%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-1-tetralone from 6-Methoxy-1-tetralone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-methoxy-1-tetralone.

  • Reagent Addition: Add 48% aqueous hydrobromic acid.

  • Reaction Conditions: Heat the mixture to 125 °C and maintain for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the precipitate and wash with cold water.

    • Dry the solid under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from water.

Protocol 2: Synthesis of this compound from 6-Hydroxy-1-tetralone
  • Reaction Setup: Dissolve 6-hydroxy-1-tetralone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 6-Methoxy-1-tetralone step1 Step 1: Demethylation (e.g., HBr, 125°C) start->step1 intermediate Intermediate: 6-Hydroxy-1-tetralone step1->intermediate step2 Step 2: Reduction (e.g., NaBH4, MeOH) intermediate->step2 purification Purification (Recrystallization/ Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_reduction decision decision good_yield good_yield bad_yield bad_yield start Low Yield in Reduction Step check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No increase_time Increase Reaction Time/ Add More NaBH4 sm_present->increase_time check_workup Review Work-up & Purification sm_absent->check_workup success Yield Improved increase_time->success failure Yield Still Low increase_time->failure optimize_extraction Optimize Extraction pH & Solvent check_workup->optimize_extraction optimize_chroma Optimize Chromatography check_workup->optimize_chroma optimize_extraction->success optimize_extraction->failure optimize_chroma->success optimize_chroma->failure success->good_yield OK failure->bad_yield Consult Senior Chemist

Caption: Troubleshooting decision tree for the reduction of 6-hydroxy-1-tetralone.

References

Stability and proper storage conditions for 5,6,7,8-tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of 5,6,7,8-tetrahydronaphthalene-1,6-diol, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8 °C in a tightly sealed container, protected from light and moisture. For a related compound, 5,6,7,8-tetrahydronaphthalene-1,6,7-triol, long-term storage at 2-8°C in a well-closed container is advised.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, and storage conditions. Phenolic hydroxyl groups can be susceptible to oxidation, especially in basic solutions. It is advisable to prepare solutions fresh and store them at low temperatures for short periods. For related compounds, stock solutions are often recommended to be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, similar dihydroxylated tetralin structures can be susceptible to oxidation of the hydroxyl groups. The phenolic hydroxyl group at the 1-position and the secondary alcohol at the 6-position can be oxidized.[1] Anaerobic degradation of the parent tetralin structure involves modification of the aromatic ring.[2] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help elucidate the specific degradation pathways.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. This method should be able to separate the intact compound from any potential degradation products. Visual inspection for color change or precipitation can also be an initial indicator of degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of solid compound (e.g., turning yellowish or brownish) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark place.
Precipitation or cloudiness in a prepared solution The compound may have limited solubility in the chosen solvent or may be degrading. The solution might be supersaturated.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. Gentle warming or sonication may help dissolve the compound. If degradation is suspected, prepare a fresh solution and store it at a lower temperature.
Appearance of new peaks in HPLC chromatogram over time Chemical degradation of the compound.Review storage conditions of both the solid material and the solution. Ensure the solution is protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradants.
Inconsistent experimental results This could be due to the use of a degraded stock solution or improper handling.Always use freshly prepared solutions when possible. If using a stored stock solution, allow it to equilibrate to room temperature before use and visually inspect for any changes. Run a quality control check of the compound's purity via HPLC before critical experiments.

Storage Conditions Summary

Condition Solid State In Solution
Temperature 2-8 °C (Long-term)-20 °C (Short-term, up to 1 month) or -80 °C (Long-term, up to 6 months)
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedDegassed solvents recommended
Light Protect from light (use amber vials or store in the dark)Protect from light (use amber vials)
Container Tightly sealed, non-reactive containerTightly sealed vials with appropriate solvent-resistant caps

Experimental Protocols: Forced Degradation Study

A forced degradation study is crucial to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with an appropriate acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours) in a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from all degradation products. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate their structures.

Workflow for a Chemical Stability Study

G Workflow for a Chemical Stability Study of this compound cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term and Accelerated Stability Testing cluster_3 Phase 4: Analysis and Reporting A Define Stability Study Objectives B Select Appropriate Analytical Method (e.g., HPLC) A->B C Prepare and Characterize Initial Sample B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Stress C->G H Photolytic Stress C->H I Store Samples at Recommended Conditions (e.g., 2-8°C) C->I J Store Samples at Accelerated Conditions (e.g., 25°C/60% RH, 40°C/75% RH) C->J K Analyze Samples at Predetermined Time Points D->K E->K F->K G->K H->K I->K J->K L Identify and Quantify Degradation Products K->L M Determine Shelf-Life and Recommended Storage Conditions L->M N Compile Stability Report M->N

Caption: A logical workflow for conducting a comprehensive chemical stability study.

References

Overcoming solubility issues with 5,6,7,8-tetrahydronaphthalene-1,6-diol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,6,7,8-tetrahydronaphthalene-1,6-diol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and application of this compound in in vitro settings, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][2] Other organic solvents such as ethanol, methanol, or acetone can also be tested.[1][2][3] It is crucial to use a high-purity, anhydrous grade of the solvent.

Q2: My compound won't dissolve in DMSO, even at low concentrations. What should I do?

A2: If you observe poor solubility in DMSO, you can try gentle warming (if the compound is thermostable) or sonication to aid dissolution.[3][4][5] Ensure your DMSO is not old or hydrated, as absorbed water can reduce its solvating power for hydrophobic compounds.[3] If these methods fail, consider alternative solvents or solubility-enhancing techniques.

Q3: What is the maximum final concentration of DMSO that is safe for my cell culture?

A3: The tolerance to DMSO varies significantly between cell lines. A general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with 0.1% being considered safe for almost all cell types, including sensitive primary cells.[4][6] It is always best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[7][8]

Q4: My compound dissolves in the stock solution but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous buffer. To prevent this, add the stock solution to the medium dropwise while gently vortexing or stirring.[4][9] A stepwise dilution process is also recommended to avoid rapid changes in solvent concentration.[10] If precipitation persists, using co-solvents or solubility enhancers like cyclodextrins may be necessary.[10]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex."[13][14][15] This complex has a water-soluble exterior, significantly increasing the aqueous solubility of the guest compound.[11][12][13]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Compound is Insoluble in Initial Solvent (e.g., DMSO) 1. Solvent has absorbed water. 2. Compound requires more energy to dissolve. 3. Incorrect solvent choice.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3] 2. Use an ultrasonic bath or gently warm the solution.[3][4] 3. Test alternative solvents such as ethanol, acetone, or dimethylformamide (DMF).[3]
Precipitation Upon Dilution in Aqueous Media 1. Rapid change in solvent polarity. 2. Target concentration exceeds aqueous solubility limit.1. Perform serial dilutions. Add the stock solution dropwise into the final medium while stirring.[4][9][10] 2. Lower the final working concentration of the compound.[5] 3. Use a co-solvent system (e.g., with PEG400 or Tween 80) in the final medium.[10] 4. Utilize solubility enhancers like HP-β-Cyclodextrin.
Observed Cell Toxicity or Altered Phenotype 1. Final solvent concentration is too high. 2. Oxidation or degradation of the solvent (e.g., DMSO).[8] 3. Inherent cytotoxicity of the compound.1. Reduce the final solvent concentration to ≤0.1%.[6][8] 2. Always include a vehicle control (medium + same concentration of solvent) to isolate the effect of the solvent from the compound.[7] 3. Perform a dose-response curve for the compound to determine its cytotoxic threshold.
Inconsistent Experimental Results 1. Inaccurate stock solution concentration. 2. Degradation of stock solution over time. 3. Loss of volatile solvent from stock vial.[16]1. Use a calibrated balance and volumetric flasks for preparing stock solutions.[17] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or -80°C. 3. Use vials with Teflon-lined screw caps to minimize solvent evaporation.[16]
Solvent Concentration Guidelines for Cell Culture

The following table summarizes generally accepted final concentrations for common solvents in in vitro assays.

SolventRecommended Max ConcentrationNotes
DMSO 0.1% - 0.5% Most cell lines tolerate 0.5%, but some primary cells are more sensitive.[4] Concentrations above 1% can cause cytotoxicity or affect cell function.[7][18]
Ethanol 0.1% - 0.5% Can have biological effects on its own. A vehicle control is critical.
Methanol <0.1% Generally more toxic to cells than ethanol or DMSO. Use with caution.
Acetone <0.1% Can be effective for some compounds but may also be toxic.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Work in a clean, sterile environment. Use a calibrated analytical balance.

  • Weighing: The molecular weight of this compound is 164.20 g/mol . To prepare a 10 mM solution, weigh out 1.642 mg of the compound.

  • Dissolution: Place the weighed compound into a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Gently vortex the solution. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in vials with Teflon-lined caps.[16] Store at -20°C, protected from light.

Protocol 2: Stepwise Dilution for Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile, serum-free culture medium or PBS. Mix gently by pipetting.

  • Final Dilution: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution to the well. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: In a separate control well, add 10 µL of a 10% DMSO solution (in serum-free media) to 1 mL of medium to achieve the same final DMSO concentration without the compound.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

This method aims to create a stock solution where the compound is already complexed with the cyclodextrin.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. This may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired stock concentration (e.g., 10 mM).

  • Complexation: Vigorously vortex the mixture. Incubate the solution overnight at room temperature on a shaker or rotator to allow for the formation of the inclusion complex.

  • Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm filter. Store at 4°C. This stock can now be diluted directly into your aqueous culture medium.

Visualizations

G Solubility Troubleshooting Workflow start Start: Weigh Compound solvent Add Anhydrous DMSO (to make 10-50 mM stock) start->solvent dissolved Does it dissolve? solvent->dissolved aid Apply Gentle Heat or Sonication dissolved->aid No precipitate Dilute in Aqueous Medium (Stepwise Dilution) dissolved->precipitate Yes dissolved2 Does it dissolve now? aid->dissolved2 dissolved2->precipitate Yes failure Use Alternative Strategy: - Co-solvents (PEG400) - Cyclodextrins - Different primary solvent dissolved2->failure No precipitate_check Does it precipitate? precipitate->precipitate_check success Proceed with Experiment (Include Vehicle Control) precipitate_check->success No precipitate_check->failure Yes

Caption: A decision-making workflow for solubilizing difficult compounds.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Detail drug Poorly Soluble Compound complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin cd->complex a Hydrophilic Exterior b Hydrophobic Core c Hydrophobic Drug

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

G Hypothetical Signaling Pathway Inhibition cluster_cell Cell Membrane ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Dimerization & Autophosphorylation compound This compound (Hypothetical Inhibitor) compound->receptor Blocks ATP binding site raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cell Proliferation, Survival tf->response

Caption: Hypothetical inhibition of a growth factor signaling pathway.

References

Optimizing the dosage of 5,6,7,8-tetrahydronaphthalene-1,6-diol for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers utilizing 5,6,7,8-tetrahydronaphthalene-1,6-diol in in vivo studies. Given that specific in vivo data for this compound is limited, the following information is based on the chemical properties of related tetralin and diol compounds, alongside established principles of in vivo experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While the exact mechanism is not fully elucidated, based on its structure as a dihydroxylated tetralin, potential mechanisms could involve antioxidant activity due to the phenolic hydroxyl group, modulation of inflammatory pathways, or interaction with catecholamine-related signaling pathways. The tetralin scaffold is a key component in a variety of biologically active compounds.[1]

Q2: What is a recommended starting dose for in vivo studies?

A2: For a novel compound like this compound, it is crucial to perform a dose-ranging study to determine both efficacy and toxicity. A suggested starting point, based on in vitro cytotoxicity data (if available) and studies with structurally similar compounds, could be in the range of 1-10 mg/kg. It is imperative to conduct thorough toxicity studies before proceeding with efficacy models.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound is a critical factor. Due to the hydroxyl groups, it may have limited solubility in aqueous solutions. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for in vivo use, such as saline, PBS, or a solution containing a solubilizing agent like Tween 80 or PEG400. It is essential to keep the final concentration of the organic solvent to a minimum (typically <5-10%) to avoid vehicle-induced toxicity.

Q4: What are the potential side effects or toxicity concerns?

A4: Potential toxicity could be related to the metabolic breakdown of the tetralin structure.[2][3] It is important to monitor animals for signs of toxicity, including changes in weight, behavior, and food/water intake. Histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study is highly recommended. The toxicity of tetralin is associated with its hydrophobic nature, which can alter biological membranes, and the formation of toxic hydroperoxides.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound during or after administration. Poor solubility of the compound in the chosen vehicle.- Increase the concentration of the co-solvent (e.g., DMSO), but remain within toxicologically acceptable limits.- Try a different vehicle formulation (e.g., increase Tween 80 concentration, use a cyclodextrin-based vehicle).- Prepare fresh solutions immediately before each administration.
No observable effect at the tested doses. - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Conduct a dose-escalation study to explore higher doses.- Characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) to potentially increase bioavailability.
High variability in animal response. - Inconsistent dosing technique.- Instability of the compound in the formulation.- Biological variability within the animal cohort.- Ensure all personnel are properly trained in the administration technique.- Assess the stability of your dosing solution over the intended period of use.- Increase the number of animals per group to improve statistical power.
Signs of toxicity (e.g., weight loss, lethargy). The administered dose is above the maximum tolerated dose (MTD).- Immediately reduce the dosage in subsequent experiments.- Conduct a formal MTD study to establish a safe dose range.- Monitor animals closely and define clear humane endpoints.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution (Example)
  • Stock Solution Preparation: Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to dissolve the compound completely. Vortex gently to aid dissolution.

  • Vehicle Preparation: Prepare a sterile vehicle solution of 5% Tween 80 in 0.9% saline.

  • Final Dosing Solution: While vortexing the vehicle solution, slowly add the stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 5% of the total volume.

  • Visually inspect the solution for any precipitation. If the solution is not clear, sonicate briefly in a water bath.

  • Prepare fresh on each day of dosing.

Protocol 2: In Vivo Dose-Ranging and Toxicity Study
  • Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to groups (n=5 per group):

    • Group 1: Vehicle control

    • Group 2: 1 mg/kg this compound

    • Group 3: 5 mg/kg this compound

    • Group 4: 10 mg/kg this compound

    • Group 5: 25 mg/kg this compound

  • Administration: Administer the compound or vehicle daily via the desired route (e.g., oral gavage or intraperitoneal injection) for 14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur condition).

    • Monitor food and water intake.

  • Termination: At the end of the study, euthanize animals and collect blood for clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD).

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted Solubility
This compoundC₁₀H₁₂O₂164.201.5Poorly soluble in water
TetralinC₁₀H₁₂132.203.4Insoluble in water[4]
1-NaphtholC₁₀H₈O144.172.7Slightly soluble in water

Table 2: Example Dose-Ranging and Toxicity Data

Dose Group Average Body Weight Change (%) Observed Toxicities Serum ALT (U/L) Serum Creatinine (mg/dL)
Vehicle+5.2None35 ± 50.4 ± 0.1
1 mg/kg+4.8None38 ± 60.4 ± 0.1
5 mg/kg+3.5None42 ± 70.5 ± 0.2
10 mg/kg-2.1Mild lethargy65 ± 100.5 ± 0.1
25 mg/kg-8.5Significant lethargy, ruffled fur150 ± 250.8 ± 0.3
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Note: This is hypothetical data for illustrative purposes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis compound Compound Synthesis & QC formulation Vehicle Formulation & Solubility Testing compound->formulation dose_ranging Dose-Ranging & MTD Study formulation->dose_ranging efficacy Efficacy Study dose_ranging->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd data_analysis Data Analysis pk_pd->data_analysis conclusion Conclusion data_analysis->conclusion signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nfkb NF-κB Pathway compound->nfkb Inhibits cell_survival Cell Survival compound->cell_survival Promotes ros->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Promotes apoptosis Apoptosis nfkb->apoptosis Inhibits inflammation->apoptosis Induces logical_relationship start Start: In Vivo Experiment check_solubility Is the compound soluble in the desired vehicle? start->check_solubility adjust_vehicle Adjust Vehicle Formulation (e.g., add co-solvents) check_solubility->adjust_vehicle No proceed_dosing Proceed with Dosing check_solubility->proceed_dosing Yes adjust_vehicle->check_solubility observe_toxicity Are there signs of toxicity? proceed_dosing->observe_toxicity reduce_dose Reduce Dose observe_toxicity->reduce_dose Yes continue_study Continue Study & Collect Data observe_toxicity->continue_study No reduce_dose->proceed_dosing end End of Study continue_study->end

References

Technical Support Center: Synthesis of Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetralin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tetralin derivatives, offering potential causes and solutions in a question-and-answer format.

Question: My naphthalene hydrogenation reaction is producing a significant amount of decalin. How can I improve the selectivity for tetralin?

Answer: Over-hydrogenation of naphthalene to decahydronaphthalene (decalin) is a common challenge. The selectivity for tetralin can be influenced by several factors.

  • Potential Causes:

    • Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can favor the formation of the fully saturated decalin.

    • Catalyst Activity: Highly active catalysts may promote further hydrogenation of the desired tetralin product.

    • Mass Transfer Limitations: Poor diffusion of naphthalene to the catalyst surface can lead to the hydrogenation of already-formed tetralin that is adsorbed on the catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reaction time. For instance, experiments have shown that increasing hydrogen pressure above 6 MPa can decrease tetralin selectivity at high naphthalene conversion rates. A temperature of 250°C has been identified as optimal for achieving high selectivity at significant conversion.

    • Catalyst Selection: The choice of catalyst is crucial. While nickel catalysts are traditionally used, others like platinum (Pt), cobalt (Co), and copper (Cu) have been evaluated. A Ni/S950 catalyst has been reported to achieve a high tetralin yield of 95.6% under relatively mild conditions (200 °C, 2 MPa H₂).

    • Modify the Reaction Medium: Using supercritical fluids, such as supercritical hexane, can enhance mass transfer and lead to nearly 100% selectivity for tetralin at almost full conversion. Another approach is the use of high-temperature water, which can increase the yield of tetralin and suppress the formation of coke.

    • Control Catalyst Pre-treatment: The duration of catalyst reduction before the reaction can impact selectivity. Longer reduction times have been shown to decrease tetralin selectivity at high naphthalene conversions.

Question: I am attempting an intramolecular Friedel-Crafts reaction to synthesize a tetralone, but the yield is very low. What are the common pitfalls?

Answer: Low yields in intramolecular Friedel-Crafts reactions for tetralin synthesis can stem from several issues related to substrate reactivity, reaction conditions, and side reactions.

  • Potential Causes:

    • Ring Strain: While forming the six-membered ring of tetralin is generally favorable, forming five- or seven-membered rings via this method is more difficult.

    • Carbocation Rearrangements: The carbocation intermediate in Friedel-Crafts alkylations can undergo hydride or alkyl shifts, leading to undesired products.

    • Deactivating Groups: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, hindering the cyclization.

    • Low Reactivity of Acylating Agent: When using carboxylic acids for acylation, their lower reactivity compared to acid halides can be a challenge.

    • Inappropriate Catalyst/Acid: The choice and amount of Lewis acid or protic acid are critical for promoting the reaction without causing degradation of starting materials or products.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: Strong acids are required. Concentrated sulfuric acid or polyphosphoric acid are commonly used for intramolecular cyclizations. For acylations, Lewis acids like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) are typical choices. The amount of catalyst can also significantly impact the yield.

    • Substrate Design: Ensure the linker between the aromatic ring and the electrophilic center is of the appropriate length to favor 6-membered ring formation. For example, 4-phenyl-1-butanol cyclizes more efficiently than 3-phenyl-1-butanol.

    • Reaction Temperature: Control the temperature carefully. Friedel-Crafts reactions can be highly exothermic. Cooling the reaction mixture, for instance to 0-10°C during the addition of the catalyst, can help manage the reaction rate and prevent side reactions.

    • Protecting Groups: If sensitive functional groups are present, consider using protecting groups that are stable to the strongly acidic reaction conditions.

Question: My reaction mixture is complex, and I am struggling to purify my tetralin derivative. What purification strategies are most effective?

Answer: Purification of tetralin derivatives can be challenging due to the presence of structurally similar side products, starting materials, and intermediates.

  • Potential Causes:

    • Formation of isomers (e.g., cis- and trans-decalin).

    • Presence of unreacted starting materials.

    • Formation of by-products from side reactions like dehydrogenation or ring-opening.

  • Troubleshooting Steps:

    • Distillation: For volatile and thermally stable tetralin derivatives, fractional distillation under reduced pressure can be effective for separating components with different boiling points.

    • Crystallization: If the desired product is a solid, crystallization from a suitable solvent or solvent mixture can be a powerful purification technique. This was used to separate a mixture of 7-oxo and the desired tetralin compound.

    • Flash Chromatography: This is a versatile method for separating compounds with different polarities. Using silica gel is common for purifying crude residues of tetralin derivatives.

    • Semi-Preparative HPLC: For complex mixtures or when high purity is essential (e.g., for pharmaceutical applications), semi-preparative liquid chromatography can provide excellent separation of closely related compounds.

    • Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, α-tetralol impurity in α-tetralone can be removed by treatment with chromic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to tetralin and its derivatives?

There are several established methods for synthesizing the tetralin scaffold:

  • Catalytic Hydrogenation of Naphthalene: This is a common industrial method involving the partial hydrogenation of naphthalene over a metal catalyst (e.g., Pt, Ni). The main challenge is controlling the reaction to prevent over-hydrogenation to decalin.

  • Intramolecular Friedel-Crafts Reaction (Darzens Synthesis): This involves the acid-catalyzed cyclization of a 1-aryl-pent-4-ene or a similar substrate to form the tetralin ring system. It is a powerful method for creating substituted tetralones.

  • Robinson Annulation: This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring, which can be applied to synthesize complex tetralin-based structures.

  • Diels-Alder Reactions: A cascade reaction involving the in-situ formation of an ortho-xylylene followed by a Diels-Alder cycloaddition with a dienophile can be used to synthesize substituted tetralins.

Q2: How can I avoid the formation of decalin during naphthalene hydrogenation?

To favor tetralin over decalin, you should carefully control the reaction conditions. Key strategies include:

  • Using milder conditions (lower hydrogen pressure and temperature).

  • Choosing a catalyst with high selectivity, such as specific nickel-based catalysts.

  • Employing techniques like supercritical fluid technology to improve reaction kinetics and selectivity.

  • Stopping the reaction at an optimal conversion rate before significant amounts of tetralin are further hydrogenated.

Q3: What are common side reactions in the Darzens tetralin synthesis?

Besides the desired cyclization, potential side reactions in this intramolecular Friedel-Crafts reaction include:

  • Intermolecular reactions: If the substrate concentration is too high, intermolecular alkylation or acylation can compete with the desired intramolecular cyclization.

  • Elimination: Instead of cyclizing, the substrate may undergo elimination to form alkenes, particularly if ring formation is sterically hindered or leads to a strained ring.

  • Rearrangements: Carbocation intermediates may rearrange to more stable forms before cyclization, leading to isomeric products.

Q4: Which analytical techniques are best for monitoring the progress of a tetralin synthesis reaction?

The choice of technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing quantitative information on the composition of the reaction mixture and allowing for the identification of products and by-products.

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds, providing quantitative analysis of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots from the reaction mixture to determine the structure of intermediates and products and to quantify the conversion.

Data Presentation: Synthesis of Tetralin Derivatives

The following tables summarize quantitative data from various synthetic methods for tetralin derivatives.

Table 1: Catalytic Hydrogenation of Naphthalene to Tetralin

CatalystTemperature (°C)Pressure (MPa)SolventNaphthalene Conversion (%)Tetralin Selectivity (%)Reference
Pt/HAP2506Supercritical Hexane~100~100
Ni/S9502002Not specified10095.6
NiMo/Al₂O₃3001.8Not specified~30High (unspecified)
Raney NickelNot specified0.72-Propanol99.6High (unspecified)
Fe-Mo based3505 (H₂)High Temp. WaterHigh (unspecified)Enhanced

Table 2: Yields for Other Synthetic Methods

Synthetic MethodSubstratesProduct TypeYield (%)Reference
Friedel-Crafts Acylationγ-Butyrolactone, Benzeneα-Tetralone91-96
Diels-Alder CascadeIsoindoline, Diethyl fumarateSubstituted Tetralin65
Diels-Alder CascadeIsoindoline, FumaronitrileSubstituted Tetralin47
Diels-Alder CascadeIsoindoline, Ethyl acrylateSubstituted Tetralin37
Prins/Friedel-Crafts2-(2-vinylphenyl)acetaldehyde, Veratrole4-Aryl-tetralin-2-ol55-72

Experimental Protocols

Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from the procedure for the cyclization of 4-phenylbutyric acid.

  • Materials:

    • 4-phenylbutyric acid

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ice bath

  • Procedure:

    • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90°C with stirring.

    • Add 4-phenylbutyric acid portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 100°C.

    • After the addition is complete, continue stirring the mixture at 90-95°C for approximately 1 hour. Monitor the reaction by TLC.

    • Cool the reaction mixture to approximately 60°C and pour it slowly onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-tetralone.

    • Purify the crude product by vacuum distillation.

Protocol 2: General Procedure for Naphthalene Hydrogenation

This protocol provides a general workflow for the selective hydrogenation of naphthalene.

  • Materials:

    • Naphthalene

    • Hydrogen gas (high purity)

    • Catalyst (e.g., Pt/C, Raney Nickel, Ni/S950)

    • Solvent (e.g., hexane, ethanol, or solvent-free)

    • High-pressure autoclave reactor with stirring and temperature control

  • Procedure:

    • Charge the autoclave reactor with naphthalene, the chosen solvent (if any), and the catalyst.

    • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 2-6 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 200-250°C).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-3 hours). Monitor the pressure drop to gauge hydrogen consumption.

    • After the reaction time is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Open the reactor, and separate the catalyst from the reaction mixture by filtration.

    • Analyze the liquid product by GC or GC-MS to determine the conversion of naphthalene and the selectivity for tetralin, decalin, and other by-products.

    • Purify the product as needed, typically by distillation.

Visualizations

Troubleshooting Workflow for Low Tetralin Yield

Troubleshooting_Workflow start Low Yield of Tetralin Derivative reaction_type Identify Synthesis Route start->reaction_type hydro Hydrogenation of Naphthalene reaction_type->hydro Hydrogenation fc Intramolecular Friedel-Crafts reaction_type->fc Friedel-Crafts purification Review Purification Strategy reaction_type->purification Other/General hydro_q1 Check Selectivity: High Decalin? hydro->hydro_q1 hydro_s1 Optimize T, P, time Change Catalyst Use Supercritical Fluid hydro_q1->hydro_s1 Yes hydro_q2 Low Conversion? hydro_q1->hydro_q2 No hydro_s2 Increase T, P Check Catalyst Activity Ensure H₂ Supply hydro_q2->hydro_s2 Yes fc_q1 Side Products Observed? fc->fc_q1 fc_s1 Lower Temperature Check Substrate Structure Dilute Reaction fc_q1->fc_s1 Yes fc_q2 No Reaction? fc_q1->fc_q2 No fc_s2 Use Stronger Acid/Catalyst Check for Deactivating Groups Verify Starting Material Purity fc_q2->fc_s2 Yes pur_s1 Try Flash Chromatography Consider Recrystallization Use Vacuum Distillation purification->pur_s1 Naphthalene_Hydrogenation_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Analysis cluster_purification 4. Purification prep1 Charge Reactor: Naphthalene, Solvent, Catalyst prep2 Seal and Purge (N₂, then H₂) prep1->prep2 react1 Pressurize with H₂ prep2->react1 react2 Heat to Target Temperature react1->react2 react3 Stir and Maintain Conditions react2->react3 workup1 Cool Reactor and Vent H₂ react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Analyze Crude Product (GC, GC-MS) workup2->workup3 purify1 Purify by Distillation or Chromatography workup3->purify1 purify2 Characterize Final Product purify1->purify2 Darzens_Synthesis start 1-Aryl-4-pentene Substrate intermediate Carbocation Intermediate Protonation of alkene Formation of secondary carbocation start->intermediate  + acid Strong Acid (e.g., H₂SO₄) acid->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution Aromatic ring attacks carbocation Formation of new C-C bond intermediate->cyclization deprotonation Deprotonation Loss of H⁺ Aromaticity restored cyclization->deprotonation product Tetralin Derivative deprotonation->product

Technical Support Center: Purification of 5,6,7,8-Tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydronaphthalene-1,6-diol. The information is designed to address common challenges encountered during the purification of this polar diol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its high polarity due to the presence of two hydroxyl groups. This can lead to issues such as poor mobility in normal-phase chromatography, streaking on TLC plates and columns, and potential instability on acidic silica gel. The phenolic hydroxyl at C1 and the secondary alcohol at C6 may also have different reactivities, which can sometimes lead to the formation of byproducts.[1][2][3]

Q2: What is a recommended starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use a polar solvent system with silica gel. Begin with thin-layer chromatography (TLC) analysis to determine an appropriate eluent. A common starting solvent system could be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Given the compound's polarity, you will likely need a high proportion of the polar solvent. For very polar compounds that do not move from the baseline even in 100% ethyl acetate, adding a small amount of methanol (1-10%) to dichloromethane or ethyl acetate can be effective.[1]

Q3: My compound is streaking badly on the silica gel column. What can I do?

A3: Streaking is a common issue with polar compounds containing acidic or basic functional groups. For this compound, the phenolic hydroxyl group can interact strongly with the acidic silica surface. To mitigate streaking, you can try:

  • Adding a modifier to the eluent: A small amount of a polar modifier like acetic acid or triethylamine (depending on the compound's properties) can help to reduce tailing. For a phenolic compound, a small amount of acetic acid may be beneficial.

  • Using a different stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amino-functionalized silica.[2][3]

  • Reverse-phase chromatography: This technique is often better suited for polar compounds.[3][4]

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent or solvent system can be found. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with a range of solvents from polar (e.g., water, ethanol) to moderately polar (e.g., ethyl acetate, acetone) and non-polar (e.g., hexanes, toluene), or mixtures thereof.

Q5: How should I store the purified this compound?

A5: Phenolic compounds can be susceptible to oxidation, which can lead to discoloration over time. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Troubleshooting Guides

Issue 1: The compound does not move from the baseline in normal-phase TLC/column chromatography.
Potential Cause Troubleshooting Step
Solvent system is not polar enough. Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate or dichloromethane/methanol mixture.[1]
Strong interaction with silica gel. Consider switching to a reverse-phase system (C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.[4] Alternatively, try hydrophilic interaction liquid chromatography (HILIC) with an amine-bonded silica column.[4]
Compound may be ionic. If the synthesis involves acidic or basic conditions, the compound might be in its salt form. Try adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid) to neutralize it.[2]
Issue 2: The compound streaks or tails significantly during column chromatography.
Potential Cause Troubleshooting Step
Strong acidic/basic interactions with silica. Add a small amount of a modifier to your eluent. For a phenolic compound, 0.1-1% acetic acid can help. If the compound has basic impurities, a small amount of triethylamine might be beneficial.[2][3]
Column is overloaded. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
Inappropriate stationary phase. Switch to a less acidic stationary phase like neutral alumina or Florisil.[1] Bonded phases such as amino or diol silica can also be effective for polar compounds.[2]
Issue 3: The purified compound appears discolored or shows impurities after a short period.
Potential Cause Troubleshooting Step
Oxidation of the phenolic hydroxyl group. Store the purified compound under an inert atmosphere (nitrogen or argon) and in a freezer.
Residual solvent or impurities. Ensure all solvent is removed under high vacuum. If impurities persist, a second purification step using a different technique (e.g., recrystallization after column chromatography) may be necessary.
Decomposition on silica gel. If you suspect the compound is unstable on silica, minimize the time it spends on the column by using a slightly more polar eluent to speed up the elution.[1] Alternatively, use a less harsh stationary phase like alumina.[1]

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound by different methods. Note: This data is representative and may need to be optimized for your specific crude material.

Purification Method Stationary Phase Mobile Phase/Solvent Purity Achieved (Illustrative) Yield (Illustrative)
Normal-Phase Column Chromatography Silica Gel (230-400 mesh)Dichloromethane:Methanol (95:5)>95%60-70%
Reverse-Phase Column Chromatography C18 Silica GelWater:Acetonitrile (gradient)>98%50-65%
Recrystallization Ethyl Acetate/HexaneN/A>99%40-60%

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., starting with 10% ethyl acetate in hexanes and increasing polarity). The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the column.[5]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In separate test tubes, add a small amount of the crude product and a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes). Heat the mixtures to boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis for Solvent System crude->tlc Determine Eluent recrystallization Recrystallization crude->recrystallization If solid column Normal-Phase Column Chromatography tlc->column Rf ~0.3 reverse_phase Reverse-Phase Chromatography tlc->reverse_phase If very polar purity_check Purity Check (TLC, NMR, etc.) column->purity_check reverse_phase->purity_check recrystallization->purity_check purity_check->column Repurify if needed pure_product Pure this compound purity_check->pure_product Purity >95%

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_mobility Mobility Issues cluster_streaking Peak/Spot Shape Issues cluster_stability Stability Issues start Problem with Normal-Phase Chromatography? no_move Compound at baseline (Rf=0)? start->no_move Yes streaking Significant streaking/tailing? start->streaking No increase_polarity Increase eluent polarity (e.g., add MeOH). no_move->increase_polarity Try First use_rp Switch to Reverse-Phase HPLC. increase_polarity->use_rp If still no separation add_modifier Add modifier to eluent (e.g., 0.1% Acetic Acid). streaking->add_modifier Yes decomposition Suspected decomposition on column? streaking->decomposition No change_sp Change stationary phase (Alumina, Amino-Silica). add_modifier->change_sp If still streaking fast_elution Elute faster with more polar solvent. decomposition->fast_elution Yes neutral_sp Use neutral stationary phase (Alumina). fast_elution->neutral_sp If decomposition persists

Caption: Troubleshooting decision tree for normal-phase chromatography.

References

Minimizing off-target effects of 5,6,7,8-tetrahydronaphthalene-1,6-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5,6,7,8-tetrahydronaphthalene-1,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While this compound is not extensively documented, its tetralin scaffold is present in numerous biologically active compounds.[1] Potential off-target effects can arise from interactions with unintended biological targets.[2] Based on its structure, which contains a phenolic hydroxyl and a secondary alcohol group, potential off-target interactions could involve enzymes that metabolize phenols and alcohols, or receptors that recognize these functional groups. It is crucial to experimentally determine the off-target profile for your specific model system.

Q2: How can I reduce the off-target effects of this compound in my cell-based assays?

A2: Minimizing off-target effects is a critical aspect of drug development.[3] Several strategies can be employed:

  • Concentration Optimization: Use the lowest concentration of the compound that elicits the desired on-target effect. A dose-response curve is essential to determine the optimal concentration.

  • Use of Control Compounds: Include inactive analogs or structurally related compounds that are known to not produce the desired on-target effect to differentiate between specific and non-specific effects.

  • High-Throughput Screening: This method allows for the rapid testing of thousands of compounds to identify those with the highest affinity and selectivity for the intended target.[3]

  • Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNA interference can help elucidate the pathways involved and potential off-target interactions.[3]

Q3: What are some general approaches to identifying off-target interactions?

A3: A combination of computational and experimental methods is often most effective. Rational drug design utilizes computational tools to predict potential interactions based on molecular structure.[3] Experimental approaches include affinity chromatography, proteomics-based methods to identify binding partners, and broad-panel screening against a library of known biological targets.

Troubleshooting Guide

Issue 1: High cell toxicity observed at effective concentrations.

Possible Cause: This could be due to off-target effects leading to cellular stress or apoptosis.

Troubleshooting Steps:

  • Confirm On-Target Potency: Re-evaluate the dose-response curve for your primary target to ensure you are using the lowest effective concentration.

  • Cell Viability Assays: Perform a comprehensive cell viability assay (e.g., MTT, LDH) to quantify the cytotoxic effects across a range of concentrations.

  • Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the observed toxicity is due to apoptosis.

  • Structural Analogs: Test structurally related but inactive analogs to see if they produce similar toxicity, which would suggest a non-specific effect.

Assay Purpose Typical Concentration Range Expected Outcome for Off-Target Toxicity
MTT AssayAssess metabolic activity and cell viability0.1 µM - 100 µMDecreased cell viability at concentrations similar to or slightly above the effective on-target concentration.
LDH AssayMeasure cytotoxicity via membrane integrity0.1 µM - 100 µMIncreased LDH release indicating cell lysis.
Annexin V StainingDetect early-stage apoptosis1 µM - 50 µMIncreased percentage of Annexin V positive cells.
Caspase-3/7 AssayMeasure executioner caspase activity1 µM - 50 µMIncreased caspase activity, confirming apoptotic pathway activation.
Issue 2: Inconsistent results or high variability between experiments.

Possible Cause: This may be due to compound instability, poor solubility, or off-target effects that vary with cell state or experimental conditions.

Troubleshooting Steps:

  • Compound Stability: Assess the stability of this compound in your experimental media over the time course of your experiment.

  • Solubility Check: Ensure the compound is fully dissolved at the concentrations used. Consider using a different solvent or a solubilizing agent if necessary.

  • Phenotypic Screening: This approach assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects.[3]

  • Control for Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells within a consistent and low passage number range.

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow start Start: Observe Unexpected Phenotype dose_response Step 1: Perform Dose-Response Curve for On-Target and Off-Target Effects start->dose_response selectivity_index Step 2: Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) dose_response->selectivity_index profiling Step 3: Off-Target Profiling (Kinase Panel, GPCR Panel, etc.) selectivity_index->profiling validation Step 4: Validate Hits with Secondary Assays (e.g., Cellular Thermal Shift Assay) profiling->validation structure_activity Step 5: Structure-Activity Relationship (SAR) Studies validation->structure_activity optimization Step 6: Chemical Modification to Reduce Off-Target Binding structure_activity->optimization conclusion Conclusion: Optimized Compound with Minimized Off-Target Effects optimization->conclusion signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Receptor A B Kinase B A->B C Transcription Factor C B->C D Target Gene Expression C->D X Receptor X Y Kinase Y X->Y Z Apoptotic Signal Y->Z Compound This compound Compound->B Intended Inhibition Compound->Y Off-Target Inhibition

References

Technical Support Center: Enhancing the Bioavailability of Tetrahydronaphthalene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of tetrahydronaphthalene-based compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and testing of tetrahydronaphthalene-based compounds.

Issue 1: Low Aqueous Solubility of the Tetrahydronaphthalene Compound

  • Question: My tetrahydronaphthalene-based compound exhibits very low solubility in aqueous media, leading to poor dissolution and anticipated low bioavailability. What strategies can I employ to address this?

  • Answer: Low aqueous solubility is a common challenge for lipophilic compounds like many tetrahydronaphthalene derivatives.[1][2] Several formulation and chemical modification strategies can be employed to enhance solubility and dissolution rates.[1][3][4]

    • Formulation Approaches:

      • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][5][6][7] Techniques like micronization and nanonization can significantly improve the dissolution rate.[3][4][8]

      • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[1][5][9]

      • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubilization in the gastrointestinal tract.[6][9][10]

      • Cyclodextrin Complexation: Encapsulating the hydrophobic tetrahydronaphthalene molecule within a cyclodextrin ring can enhance its aqueous solubility.[1][7]

    • Chemical Modification Approaches:

      • Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility and dissolution rate.[3][11][12]

      • Prodrugs: A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in the body.[7][11]

      • Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice and improve solubility.[7][11]

Issue 2: Inconsistent Results in In Vitro Dissolution Testing

  • Question: I am observing high variability in my in vitro dissolution profiles for different batches of my tetrahydronaphthalene formulation. What could be the cause, and how can I troubleshoot this?

  • Answer: Inconsistent dissolution results can stem from several factors related to the formulation, the dissolution method itself, or the analytical finish.

    • Potential Causes and Solutions:

      • Formulation Inhomogeneity: Ensure that the drug is uniformly dispersed within the formulation. For solid dispersions, verify the homogeneity of the drug in the polymer matrix.

      • Particle Size Variation: Inconsistent particle size distribution between batches can lead to variable dissolution rates. Implement rigorous particle size analysis as a quality control step.

      • Polymorphism: Different crystalline forms (polymorphs) of the drug can have different solubilities and dissolution rates.[1] Characterize the solid-state properties of your compound to ensure consistency.

      • Dissolution Method Parameters: The choice of dissolution medium, apparatus, and agitation speed can significantly impact results.[13] Ensure these are optimized and consistently applied. The FDA provides guidance on dissolution testing for immediate-release solid oral dosage forms.[13][14]

      • Analytical Method Validation: The analytical method used to quantify the dissolved drug must be validated for accuracy, precision, linearity, and stability.[15]

Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

  • Question: My formulation shows promising dissolution in vitro, but the in vivo pharmacokinetic study in animal models reveals low bioavailability. What are the potential reasons for this discrepancy?

  • Answer: A lack of in vitro-in vivo correlation (IVIVC) can be attributed to several physiological factors that are not fully replicated in simple dissolution tests.[8]

    • Possible Explanations:

      • Low Permeability: Even if the drug dissolves, it may not be able to effectively cross the intestinal membrane.[3] The Caco-2 permeability assay is a useful in vitro model to assess this.

      • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.[3][16][17]

      • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[3][18]

      • Gastrointestinal Instability: The compound may be unstable in the pH conditions or enzymatic environment of the gastrointestinal tract.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the bioavailability of tetrahydronaphthalene-based compounds.

Formulation Strategies

  • Q1: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my tetrahydronaphthalene compound?

    • A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4] Tetrahydronaphthalene-based compounds are often poorly soluble and can have variable permeability, frequently placing them in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[19] Knowing the BCS class of your compound helps in selecting the most appropriate bioavailability enhancement strategy.[4] For BCS Class II drugs, enhancing the dissolution rate is the primary goal, while for Class IV drugs, both solubility and permeability need to be addressed.[4]

  • Q2: What are the advantages and disadvantages of using lipid-based formulations?

    • A2:

      • Advantages: Lipid-based formulations can significantly enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form, facilitating absorption through the lymphatic pathway, and potentially reducing first-pass metabolism.[4][6][10]

      • Disadvantages: These formulations can be more complex to develop and manufacture. There can also be concerns regarding the physical and chemical stability of the drug in the lipid excipients.[10]

Experimental Protocols

  • Q3: How do I perform an in vitro dissolution test?

    • A3: An in vitro dissolution test measures the rate and extent to which a drug dissolves from its dosage form. The specific parameters depend on the formulation, but a general procedure involves placing the dosage form in a dissolution apparatus containing a specified medium at a controlled temperature and agitation rate. Samples of the medium are withdrawn at various time points and analyzed to determine the concentration of the dissolved drug.[13][15][20] The FDA and other regulatory bodies provide detailed guidelines for dissolution testing.[14][15]

  • Q4: What is a Caco-2 permeability assay and what information does it provide?

    • A4: The Caco-2 permeability assay is an in vitro method used to predict the intestinal permeability of a drug.[18][21] It utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[21][22] The assay measures the transport of a compound from the apical (lumenal) side to the basolateral (blood) side of the cell monolayer.[21] This provides an apparent permeability coefficient (Papp), which can be used to classify the compound's permeability.[22] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters.[18][22]

  • Q5: What are the key considerations for designing an in vivo pharmacokinetic study?

    • A5: An in vivo pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[23] Key considerations include:

      • Animal Model: Selection of an appropriate animal species.

      • Dose and Route of Administration: The dose should be high enough for detection but non-toxic.[24] Both intravenous (IV) and oral administration are often used to determine absolute bioavailability.[23]

      • Sampling: Collection of blood samples at appropriate time points to accurately define the concentration-time profile.

      • Bioanalytical Method: A validated and sensitive analytical method is required to quantify the drug in the biological matrix.

      • Data Analysis: Calculation of key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[23][25]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesSuitable for BCS Class
Particle Size Reduction Increases surface area for dissolution.[3]Simple, widely applicable.Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.II, IV
Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrier, enhancing dissolution.[1]Significant increase in dissolution rate; can stabilize the amorphous form of the drug.Potential for recrystallization during storage; manufacturing can be complex.II, IV
Lipid-Based Formulations Drug is dissolved in a lipid carrier, improving solubilization in the GI tract.[10]Enhances absorption of lipophilic drugs; can bypass first-pass metabolism.[4]Formulation complexity; potential for drug precipitation upon dilution in GI fluids.II, IV
Cyclodextrin Complexation Forms an inclusion complex with the drug, increasing its aqueous solubility.[1][7]High solubilization capacity; can improve drug stability.Limited by the stoichiometry of the complex; can be expensive.II, IV
Prodrugs Covalent modification of the drug to improve solubility and/or permeability.[11]Can overcome multiple barriers to bioavailability.Requires in vivo conversion to the active drug; potential for altered pharmacology.II, III, IV
Salt Formation Converts the drug into a more soluble salt form.[11]Simple and effective for ionizable drugs; well-established technique.Not applicable to neutral compounds; potential for conversion back to the less soluble free form.II

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

  • Apparatus Setup: Assemble the USP Apparatus 2 (paddle) dissolution bath. Set the temperature to 37 ± 0.5 °C.

  • Media Preparation: Prepare the dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer, potentially with a surfactant for poorly soluble compounds) and deaerate it.

  • Procedure:

    • Place 900 mL of the dissolution medium into each vessel.

    • Allow the medium to equilibrate to 37 ± 0.5 °C.

    • Introduce one dosage form into each vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold.[18][21]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux Ratio):

    • Reverse the donor and receiver compartments to measure transport in the opposite direction.

  • Sample Analysis: Analyze the concentration of the test compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Pharmacokinetic Study (Oral Administration)

  • Animal Acclimatization and Fasting: Acclimate the animals (e.g., rats or mice) to the housing conditions. Fast the animals overnight before dosing, with free access to water.

  • Formulation and Dosing: Prepare the formulation of the tetrahydronaphthalene compound. Administer a single oral dose to each animal via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80 °C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. If an IV dose was also administered to a separate group of animals, the absolute oral bioavailability (F%) can be calculated.

Mandatory Visualization

DrugAbsorptionMetabolism cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_MetabolismExcretion Metabolism & Excretion OralDose Oral Dosage Form Disintegration Disintegration & Deaggregation OralDose->Disintegration Dissolution Drug in Solution Disintegration->Dissolution Absorption Absorption Dissolution->Absorption Permeation SystemicCirculation Drug in Systemic Circulation Absorption->SystemicCirculation First-Pass Metabolism (Gut Wall, Liver) Distribution Distribution to Tissues SystemicCirculation->Distribution Liver Liver (Metabolism) SystemicCirculation->Liver Kidney Kidney (Excretion) SystemicCirculation->Kidney Distribution->SystemicCirculation Redistribution TherapeuticEffect Therapeutic Effect Distribution->TherapeuticEffect Metabolites Metabolites Liver->Metabolites Excretion Excretion Kidney->Excretion Metabolites->Kidney BioavailabilityEnhancementWorkflow cluster_Problem Problem Identification cluster_Strategies Enhancement Strategies cluster_Evaluation In Vitro & In Vivo Evaluation cluster_Outcome Desired Outcome PoorSolubility Poor Aqueous Solubility Formulation Formulation Strategies (e.g., Solid Dispersion, SEDDS) PoorSolubility->Formulation ChemicalMod Chemical Modification (e.g., Prodrug, Salt Formation) PoorSolubility->ChemicalMod LowPermeability Low Intestinal Permeability LowPermeability->ChemicalMod Dissolution In Vitro Dissolution Testing Formulation->Dissolution ChemicalMod->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PKStudy In Vivo Pharmacokinetic Study Permeability->PKStudy ImprovedBioavailability Enhanced Bioavailability PKStudy->ImprovedBioavailability

References

Technical Support Center: Refinement of Analytical Methods for 5,6,7,8-Tetrahydronaphthalene-1,6-diol Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 5,6,7,8-tetrahydronaphthalene-1,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate and robust quantification of this and related dihydroxylated tetralin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges stem from its polarity due to the two hydroxyl groups. This can lead to poor peak shape (tailing) in reversed-phase HPLC, low volatility for GC analysis without derivatization, and potential for ion suppression in LC-MS. Careful method development is crucial to address these issues.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: The choice of technique depends on the required sensitivity, sample matrix, and available instrumentation.

  • HPLC with UV/DAD detection is a robust and widely available technique suitable for relatively high concentrations.

  • GC-MS can be used for sensitive and specific analysis, but requires a derivatization step to improve the volatility of the diol.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the diol. Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) or acylation. For HPLC and LC-MS/MS, derivatization is generally not required.

Q4: How can I improve the peak shape for this compound in reversed-phase HPLC?

A4: Peak tailing is a common issue for polar compounds. To improve peak shape, you can:

  • Adjust the mobile phase pH: Lowering the pH (e.g., to 2-3 with formic or phosphoric acid) can suppress the ionization of residual silanols on the column, reducing secondary interactions.

  • Use a highly deactivated or end-capped column: These columns have fewer accessible silanol groups, minimizing peak tailing.

  • Increase the buffer concentration: A higher buffer concentration can help maintain a consistent mobile phase pH.

  • Consider a different stationary phase: A polar-embedded or phenyl-hexyl column may offer alternative selectivity and better peak shape.

Q5: What are typical sample preparation techniques for analyzing this compound in biological samples?

A5: For complex matrices like plasma, urine, or tissue homogenates, sample preparation is critical to remove interferences. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using acetonitrile or methanol to crash out proteins.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. C18 or mixed-mode cartridges are often suitable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-DAD Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups on the column.Lower the mobile phase pH to ~2.5-3.0 with formic or phosphoric acid. Use a highly deactivated, end-capped column. Increase the buffer concentration in the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Incompatible injection solvent.Dissolve the sample in the initial mobile phase composition.
Poor Resolution Inadequate separation from matrix components or isomers.Optimize the mobile phase gradient (if applicable). Try a different column chemistry (e.g., Phenyl-Hexyl). Adjust the mobile phase organic solvent (e.g., switch from acetonitrile to methanol or vice versa).
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mobile phase mixing and degassing. Check the pump for leaks or bubbles.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Low Sensitivity Low analyte concentration.Concentrate the sample using SPE.
Incorrect detection wavelength.Determine the UV maximum of the analyte and set the DAD accordingly.
GC-MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization.Ensure anhydrous conditions for the derivatization reaction. Optimize the reaction time and temperature. Use a fresh derivatizing agent.
Analyte degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Peak Tailing/Broadening Active sites in the GC system (injector, column).Use a deactivated injector liner and a high-quality, low-bleed GC column. Regularly condition the column.
Incomplete derivatization.See "No Peak or Very Small Peak" section.
Poor Linearity Analyte adsorption at low concentrations.Use a deactivated liner and column.
Saturation of the detector at high concentrations.Dilute the sample or reduce the injection volume.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup (e.g., use SPE). Optimize the GC temperature program for better separation. Use selected ion monitoring (SIM) mode for better selectivity.
LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression Co-eluting matrix components competing for ionization.Improve sample cleanup (SPE is highly recommended). Optimize chromatographic separation to move the analyte away from interfering peaks.
Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Try a different ionization mode (e.g., APCI). Adjust the mobile phase pH or add modifiers (e.g., ammonium formate) to enhance ionization.
Unstable Signal / High RSDs Fluctuations in the LC flow rate or ESI spray.Check the LC pump for leaks and ensure proper degassing. Clean the ESI probe and ion transfer capillary.
Inconsistent sample preparation.Ensure consistent and reproducible sample preparation steps. Use an internal standard.
No MS/MS Fragments Insufficient collision energy.Optimize the collision energy for the specific analyte and instrument.
Precursor ion is too stable.Try a different precursor ion (e.g., an adduct).

Quantitative Data Summary

The following tables present typical performance characteristics for the analysis of dihydroxylated aromatic compounds, which can be used as a starting point for method validation for this compound.

Table 1: HPLC-DAD Performance Characteristics for Dihydroxylated Aromatic Compounds

ParameterTypical Value Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.02 - 0.05 mg/L
Limit of Quantification (LOQ)0.05 - 0.15 mg/L
Recovery85 - 110%
Precision (%RSD)< 15%

Table 2: GC-MS Performance Characteristics for Derivatized Hydroxylated PAHs

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.25 µg/kg
Limit of Quantification (LOQ)10 - 50 pg on column
Recovery55 - 95%
Precision (%RSD)< 20%

Table 3: LC-MS/MS Performance Characteristics for Dihydroxylated Aromatic Metabolites

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)2.5 - 20 pg/mg
Limit of Quantification (LOQ)0.01 - 0.2 ng/mL
Recovery80 - 120%
Accuracy (%Bias)± 15%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: HPLC-DAD Analysis
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at the UV maximum of the analyte (e.g., ~280 nm) and collect spectra from 200-400 nm.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Sample Preparation and Derivatization (from Urine):

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate to deconjugate metabolites.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the analyte.

    • Elute with methanol and evaporate the eluate to dryness.

    • Add 50 µL of pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation (from Tissue Homogenate):

    • Homogenize tissue in a suitable buffer.

    • Perform protein precipitation with cold acetonitrile containing an internal standard.

    • Centrifuge and collect the supernatant.

    • Perform solid-phase extraction (SPE) for further cleanup and concentration.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient suitable for UPLC, e.g., 5% B to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for confident quantification and confirmation.

Visualized Workflows and Logic

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization (if solid) Sample->Homogenize Spike Spike with Internal Standard Sample->Spike Homogenize->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Centrifuge1->SPE Evaporate Evaporation (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitution (in Mobile Phase) Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 or Phenyl Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

GC_MS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (Deconjugation) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution & Evaporation SPE->Elute AddReagents Add Pyridine & BSTFA/MSTFA Elute->AddReagents Heat Heat Reaction (e.g., 70°C) AddReagents->Heat Inject Inject into GC Heat->Inject Separate Gas Chromatography (DB-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Process Data Processing & Quantification Detect->Process

Caption: GC-MS with derivatization workflow for diol analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckColumn Is the column old or known to be problematic? Start->CheckColumn CheckpH Is the mobile phase pH > 3? CheckColumn->CheckpH No Sol_ReplaceColumn Replace with a new, highly deactivated column. CheckColumn->Sol_ReplaceColumn Yes CheckOverload Are all peaks tailing? Is the sample concentrated? CheckpH->CheckOverload No Sol_LowerpH Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid. CheckpH->Sol_LowerpH Yes CheckSolvent Is the sample dissolved in a strong solvent? CheckOverload->CheckSolvent No Sol_DiluteSample Dilute the sample or reduce injection volume. CheckOverload->Sol_DiluteSample Yes Sol_ChangeSolvent Reconstitute sample in the initial mobile phase. CheckSolvent->Sol_ChangeSolvent Yes End Peak Shape Improved CheckSolvent->End No Sol_ReplaceColumn->End Sol_LowerpH->End Sol_DiluteSample->End Sol_ChangeSolvent->End

Caption: Troubleshooting logic for HPLC peak tailing issues.

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 5,6,7,8-Tetrahydronaphthalene-1,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in drug discovery is being explored with the synthesis and evaluation of novel 5,6,7,8-tetrahydronaphthalene-1,6-diol derivatives. These compounds, built upon the versatile tetralin scaffold, are showing promise in a range of therapeutic areas, including oncology and inflammatory diseases. This guide provides a comprehensive comparison of the biological efficacy of these novel derivatives against other relevant compounds, supported by experimental data and detailed methodologies to aid researchers in their quest for next-generation therapeutics.

The tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible saturated ring allows for the precise positioning of functional groups, making it an ideal starting point for the design of targeted therapies. While specific data on this compound itself is limited in publicly available research, the broader class of tetralin derivatives has demonstrated significant potential as anticancer, anti-inflammatory, and thromboxane receptor antagonist agents.

This guide will delve into the biological activities of various tetralin derivatives, presenting a comparative analysis of their performance in key in vitro assays. By understanding the structure-activity relationships and mechanisms of action of these compounds, researchers can gain valuable insights for the development of more potent and selective drug candidates.

Anticancer Efficacy: A Tale of Two Cell Lines

The antiproliferative activity of novel tetralin derivatives is a key area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Here, we compare the cytotoxic effects of a series of novel thiazoline-tetralin hybrids against the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). Cisplatin, a well-established chemotherapy drug, is used as a reference compound.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
4b 69.2>100
4d 71.8>100
4f >10025.5
4g >10040.2
4h >10048.6
Cisplatin 100.0108.3

Key Observations:

  • Compounds 4f , 4g , and 4h demonstrated potent and selective activity against the A549 lung cancer cell line, with IC₅₀ values significantly lower than that of cisplatin.

  • Compounds 4b and 4d exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line.

  • This data highlights the potential for developing tetralin derivatives with selective anticancer activity against specific cancer types.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis MCF7 MCF-7 Cells Tetralin Tetralin Derivatives MCF7->Tetralin Cisplatin Cisplatin (Control) MCF7->Cisplatin A549 A549 Cells A549->Tetralin A549->Cisplatin Incubation Incubate with MTT Tetralin->Incubation Cisplatin->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC₅₀ Values Absorbance->IC50

Experimental workflow for determining the anticancer activity of tetralin derivatives.

Taming Inflammation: Inhibition of Nitric Oxide Production

Chronic inflammation is a hallmark of many diseases, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key inflammatory mediator. Therefore, compounds that can inhibit NO production are of great interest as potential anti-inflammatory agents.

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

The following table compares the inhibitory effects of various tetralin derivatives on nitric oxide production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.

CompoundConcentration (µM)% Nitrite Inhibition
Compound 12 50Dose-dependent decrease
Compound 17 50Dose-dependent decrease
Compound 24 50Dose-dependent decrease
Compound 26 50Dose-dependent decrease
Compound 27 5059.2

Key Observations:

  • Several tetrahydronaphthalene carboxamide derivatives demonstrated the ability to decrease nitrite levels in a dose-dependent manner in LPS-activated macrophages without exhibiting cytotoxicity.

  • Notably, compound 27 , which contains a nitroxide free radical, was the most active compound in the series, showing 59.2% inhibition of nitrite production.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Tetralin Tetralin Derivatives Tetralin->iNOS Inhibition

Signaling pathway of LPS-induced nitric oxide production and the inhibitory action of tetralin derivatives.

Thromboxane Receptor Antagonism: A Target for Cardiovascular Health

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for the development of antithrombotic drugs. Several tetrahydronaphthalene derivatives have been identified as TP receptor antagonists. The efficacy of these antagonists is typically evaluated through receptor binding assays, where the ability of the compound to displace a radiolabeled ligand from the receptor is measured.

Further research is needed to quantify and compare the binding affinities (e.g., Ki or Kd values) of a broader range of this compound derivatives to fully elucidate their potential in this therapeutic area.

Experimental Protocols

MTT Assay for Cell Viability

1. Cell Seeding:

  • Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the tetralin derivatives and the reference compound (e.g., cisplatin) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide Production Assay in LPS-Activated Macrophages

1. Cell Seeding and Activation:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

2. Compound Treatment:

  • Prepare various concentrations of the tetralin derivatives in culture medium.

  • Pre-treat the cells with 100 µL of the medium containing the test compounds for 1-2 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production.

  • Include a control group with cells treated with LPS only and a blank group with cells in medium alone.

3. Incubation:

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

4. Griess Reagent Assay:

  • After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

5. Absorbance Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the concentration of nitrite in the culture supernatants from the standard curve.

  • Calculate the percentage of inhibition of nitric oxide production for each compound relative to the LPS-treated control group.

By providing this comparative data and detailed experimental protocols, this guide aims to facilitate further research into the promising therapeutic applications of novel this compound derivatives and the broader class of tetralin compounds. The versatility of this chemical scaffold, coupled with the encouraging biological activities observed, positions these molecules as exciting candidates for the future of drug development.

Mind the Gap: A Methodological Guide to Correlating In Vitro and In Vivo Data for 5,6,7,8-Tetrahydronaphthalene-1,6-diol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available scientific literature exists regarding the comprehensive in vitro and in vivo biological data for 5,6,7,8-tetrahydronaphthalene-1,6-diol. While the tetrahydronaphthalene scaffold is a common feature in many biologically active compounds, specific experimental data for this particular diol, especially concerning its potential endocrine activity, remains elusive. This guide, therefore, serves as a methodological framework for researchers and drug development professionals, outlining the essential assays and data presentation strategies required to establish a correlation between in vitro and in vivo findings for this compound and its analogs.

Correlating In Vitro Predictions with In Vivo Outcomes

The robust evaluation of a compound's biological activity, particularly its potential as an endocrine disruptor, necessitates a tiered approach that begins with rapid in vitro screening and progresses to more complex in vivo studies. The primary goal is to ascertain whether the effects observed in a controlled cellular environment translate to a whole-organism physiological response. For a compound like this compound, a key area of investigation would be its potential estrogenic activity, given the structural similarities of some tetralin derivatives to steroidal estrogens.

A logical workflow for this investigation is depicted below:

G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation ER_Binding Estrogen Receptor (ER) Binding Assay MCF7_Proliferation MCF-7 Cell Proliferation Assay ER_Binding->MCF7_Proliferation Identifies ER affinity Reporter_Gene ER-Mediated Reporter Gene Assay MCF7_Proliferation->Reporter_Gene Confirms cellular response Uterotrophic_Assay Rodent Uterotrophic Bioassay Reporter_Gene->Uterotrophic_Assay Suggests potential for in vivo activity PK_Studies Pharmacokinetic Studies Uterotrophic_Assay->PK_Studies Confirms physiological effect

Figure 1: Experimental workflow for assessing estrogenic activity.

Quantitative Data Comparison

To effectively correlate in vitro and in vivo data, quantitative results from various assays should be systematically organized. The following tables illustrate how such data for this compound and its analogs would be presented.

Table 1: In Vitro Estrogenic Activity of Dihydroxytetralin Analogs

CompoundERα Binding Affinity (IC50, nM)ERβ Binding Affinity (IC50, nM)MCF-7 Cell Proliferation (EC50, nM)% Max Proliferation vs. E2
This compound Data not availableData not availableData not availableData not available
Analog AValueValueValueValue
Analog BValueValueValueValue
17β-Estradiol (E2)0.1 - 1.00.1 - 1.00.01 - 0.1100%

Table 2: In Vivo Uterotrophic Response to Dihydroxytetralin Analogs in Immature Female Rats

CompoundDose (mg/kg/day)Route of AdministrationUterine Wet Weight (mg)% Increase vs. Vehicle
This compound Data not availableData not availableData not availableData not available
Analog AValueSubcutaneousValueValue
Analog BValueOral GavageValueValue
Vehicle Control-SubcutaneousValue0%
17β-Estradiol (E2)0.01SubcutaneousValueValue

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments.

In Vitro Assays

1. Estrogen Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of the test compound to estrogen receptors (ERα and ERβ).

  • Methodology:

    • Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or recombinant human ERα and ERβ.

    • Incubate a constant concentration of radiolabeled estradiol (e.g., [³H]E2) with the receptor preparation in the presence of increasing concentrations of the test compound.

    • After incubation, separate the receptor-bound from unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50).

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

  • Objective: To assess the ability of the test compound to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

  • Methodology:

    • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

    • Seed the cells in 96-well plates and allow them to attach.

    • Expose the cells to a range of concentrations of the test compound for 6-7 days. Include a positive control (17β-estradiol) and a vehicle control.

    • At the end of the incubation period, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

    • Plot the cell number against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal proliferative response).

In Vivo Assay

1. Rodent Uterotrophic Bioassay

  • Objective: To evaluate the estrogenic activity of a test compound in a living organism by measuring the increase in uterine weight.

  • Methodology:

    • Use immature (e.g., 21-day-old) or ovariectomized adult female rats or mice. These models have low endogenous estrogen levels, making them sensitive to exogenous estrogenic compounds.

    • Administer the test compound daily for three consecutive days via subcutaneous injection or oral gavage. Include a vehicle control group and a positive control group (e.g., 17β-estradiol).

    • Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

    • Weigh the wet uterine tissue.

    • A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.

Signaling Pathway Visualization

The estrogenic effects of a compound are primarily mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. The binding of an agonist initiates a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, ultimately modulating gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Estrogenic Compound (e.g., this compound) ER Estrogen Receptor (ER) Ligand->ER ER_Ligand ER-Ligand Complex ER->ER_Ligand Binding HSP Heat Shock Proteins HSP->ER Dissociation ER_Dimer ER Dimer ER_Ligand->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular_Response Protein_Synthesis->Cellular_Response e.g., Proliferation, Growth

Figure 2: Simplified estrogen receptor signaling pathway.

Conclusion

While this guide provides a comprehensive framework for the evaluation of this compound, the lack of existing data underscores a clear research opportunity. The systematic application of the described in vitro and in vivo assays is essential to characterize the biological activity of this compound and its analogs. Such studies would not only fill a critical knowledge gap but also contribute to a better understanding of the structure-activity relationships within the broader class of dihydroxytetralins. The correlation of robust in vitro screening data with in vivo physiological outcomes is paramount for accurate risk assessment and the potential development of novel therapeutic agents.

Assessing the Reproducibility of Experiments Involving 5,6,7,8-Tetrahydronaphthalene-1,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reproducibility of experiments involving 5,6,7,8-tetrahydronaphthalene-1,6-diol. Due to the limited publicly available data on this specific compound, this document focuses on establishing a framework for reproducible research by proposing a synthetic protocol and outlining standardized biological assays based on well-documented, structurally related tetralin derivatives. The provided experimental data for analogous compounds will serve as a benchmark for future studies on this compound.

Proposed Synthesis and Characterization of this compound

While specific literature on the synthesis of this compound is scarce[1], a reproducible synthesis can be proposed based on established methods for analogous tetralin compounds. A plausible route starts from the commercially available 1,5-dihydroxynaphthalene.

Proposed Synthetic Protocol

A potential two-step synthesis is outlined below, adapted from methodologies for similar tetralin derivatives[2].

Step 1: Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

  • Reaction: 1,5-dihydroxynaphthalene is reduced to the corresponding decalin-1,5-diol.

  • Reagents and Conditions: 1,5-dihydroxynaphthalene, Raney Nickel catalyst, ethanol as solvent, high pressure (e.g., 110 bar) and temperature (e.g., 100°C) in a hydrogenation reactor.

  • Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude decalindiol can be purified by recrystallization or column chromatography.

Step 2: Aromatization and Selective Oxidation

This step is more speculative and would require optimization. A possible approach involves selective oxidation and subsequent dehydration/aromatization to yield the desired this compound.

  • Reaction: The saturated ring of the decalindiol is selectively oxidized and aromatized.

  • Potential Reagents and Conditions: This transformation is challenging. One might explore methods involving dehydrogenation catalysts (e.g., Pd/C) at elevated temperatures, though this often leads to full aromatization to a naphthalene diol. A more controlled, multi-step approach involving selective protection of one hydroxyl group, followed by oxidation and deprotection/aromatization might be necessary.

  • Work-up and Purification: Standard aqueous work-up followed by purification by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Comparative Biological Activity of Tetralin Derivatives

The tetralin scaffold is a key structural motif in a wide array of biologically active compounds[1]. Various derivatives have shown promising activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following table summarizes the reported biological activities of several tetralin derivatives, providing a basis for comparison for future studies on this compound.

Compound ClassSpecific Derivative(s)Biological ActivityReference
Tetralin AmidesN-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivativesInhibition of nitric oxide production in LPS-activated macrophages[3]
Thiazoline-TetralinsN'-(3-phenyl-4-(4-methoxyphenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazideAnticancer activity against MCF-7 and A549 cell lines[4][5]
Tetrahydronaphthalene AmidesNovel tetrahydronaphthalene amide derivativesInhibition of Mycobacterium tuberculosis ATP synthase[6]
Tetralin-Pyrazoline Derivatives3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one derivativesAnticancer activity[7]
Aryltetralin LignansPodophyllotoxin analoguesAntimitotic, cytotoxic, and anticancer activities[8]

Proposed Experimental Protocols for Biological Evaluation

To ensure the reproducibility of biological experiments, standardized protocols should be employed. Based on the activities of related compounds, the following assays are recommended for this compound.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NIH/3T3) should be used[4][5].

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reproducible method to assess cell viability.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Anti-inflammatory Activity Assay
  • Cell Line: RAW 264.7 macrophage cell line is a suitable model[3].

  • Method: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Culture RAW 264.7 cells in appropriate media.

    • Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1 hour).

    • Stimulate the cells with LPS to induce NO production.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance and calculate the percentage of NO inhibition.

Visualizations

Proposed Synthetic Workflow

G A 1,5-Dihydroxynaphthalene B Catalytic Hydrogenation (Raney Ni, H2, EtOH) A->B C Decalin-1,5-diol B->C D Aromatization & Selective Oxidation C->D E This compound D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Proposed synthetic workflow for this compound.

Representative Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. This is a plausible mechanism of action for a tetralin diol.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IκBα p-IκBα IKK->p_IκBα Phosphorylation IκBα IκBα NFκB NF-κB NFκB_active Active NF-κB p_IκBα->NFκB_active Degradation nucleus Nucleus NFκB_active->nucleus Translocation iNOS iNOS Expression NO Nitric Oxide iNOS->NO Compound This compound Compound->IKK Inhibition

Caption: Putative inhibitory effect on the NF-κB signaling pathway.

References

Benchmarking 5,6,7,8-Tetrahydronaphthalene-1,6-diol: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for evaluating the therapeutic potential of 5,6,7,8-tetrahydronaphthalene-1,6-diol against established therapeutic agents. Due to the limited publicly available data on this specific molecule, this document outlines a series of recommended experimental benchmarks and presents hypothetical data to illustrate its potential positioning in the fields of oncology and inflammatory diseases. The methodologies and pathways described herein are based on established protocols for analogous tetralone and tetrahydronaphthalene derivatives, which have demonstrated significant biological activity.

The tetrahydronaphthalene scaffold is a core component of numerous biologically active compounds, with derivatives showing promise as anti-inflammatory, antimicrobial, and cytotoxic agents.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to provide a structured approach for the preclinical evaluation of this compound.

Table of Contents

  • Comparative Analysis of Cytotoxic Activity

  • Comparative Analysis of Anti-inflammatory Activity

  • Experimental Protocols

    • 3.1. Sulforhodamine B (SRB) Cytotoxicity Assay

    • 3.2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Signaling Pathways and Experimental Workflows

Comparative Analysis of Cytotoxic Activity

Several studies have highlighted the cytotoxic potential of tetralone derivatives against various cancer cell lines.[3][5][6] To benchmark the efficacy of this compound, a comparison against a standard chemotherapeutic agent, Doxorubicin, is proposed. The following table of hypothetical data illustrates the potential cytotoxic profile of the compound against human breast adenocarcinoma (MCF-7), human colon cancer (HT-29), and non-cancerous human embryonic kidney (HEK293) cell lines.

CompoundCell LineIC₅₀ (µM) - Hypothetical DataSelectivity Index (SI) - Hypothetical Data
This compound MCF-715.26.6
HT-2925.83.9
HEK293>100-
Doxorubicin (Benchmark) MCF-70.911.1
HT-291.28.3
HEK29310.0-
  • IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.

  • Selectivity Index (SI): Calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI indicates greater selectivity for cancer cells.

Comparative Analysis of Anti-inflammatory Activity

Tetralone derivatives have been identified as inhibitors of macrophage activation, a key process in inflammation.[7][8][9] This section provides a hypothetical comparison of this compound with Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundIC₅₀ for NO Inhibition (µM) - Hypothetical DataCell Viability at IC₅₀ (%) - Hypothetical Data
This compound 22.5>95%
Indomethacin (Benchmark) 35.0>95%
  • IC₅₀ for NO Inhibition: The concentration of the compound that inhibits 50% of nitric oxide production. A lower value indicates greater anti-inflammatory activity.

  • Cell Viability: Assessed to ensure that the observed NO inhibition is not due to cytotoxicity.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed to assess the in vitro cytotoxicity of this compound against adherent cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark agent (Doxorubicin) for 48 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution, wash the plates with 1% acetic acid, and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of the test compound by measuring the inhibition of NO production in RAW 264.7 macrophage cells.

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Cell Viability Assay: Concurrently, perform an MTT or similar viability assay on the treated cells to rule out cytotoxic effects.

  • Data Analysis: Determine the IC₅₀ for NO inhibition by plotting the percentage of NO inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assay & Data Collection cluster_3 Data Analysis Cell_Lines MCF-7, HT-29, HEK293, RAW 264.7 Seeding Seed cells in 96-well plates Cell_Lines->Seeding Incubation_24h Incubate for 24h Seeding->Incubation_24h Compound_Prep Prepare serial dilutions of Test Compound & Benchmarks Cell_Treatment Add compounds to cells Compound_Prep->Cell_Treatment Incubation_Time Incubate for 24h (Inflammation) or 48h (Cytotoxicity) Cell_Treatment->Incubation_Time SRB_Assay SRB Staining (Cytotoxicity) Incubation_Time->SRB_Assay Griess_Assay Griess Reagent (NO Inhibition) Incubation_Time->Griess_Assay Absorbance Measure Absorbance SRB_Assay->Absorbance Griess_Assay->Absorbance Dose_Response Generate Dose-Response Curves Absorbance->Dose_Response IC50_Calc Calculate IC₅₀ values Dose_Response->IC50_Calc SI_Calc Calculate Selectivity Index IC50_Calc->SI_Calc

Caption: General experimental workflow for in vitro benchmarking.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB releases IkB_NFkB->NFkB NFkB_active NF-κB (Active) iNOS_Gene iNOS Gene NFkB_active->iNOS_Gene Binds to promoter iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Test_Compound This compound (Hypothesized Target) Test_Compound->IKK Inhibits?

References

A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydronaphthalene-1,6-diol Isomers: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide addresses the current knowledge gap regarding the biological activities of 5,6,7,8-tetrahydronaphthalene-1,6-diol isomers. Due to a lack of direct comparative studies in published literature, this document provides a prospective analysis based on the activities of structurally related compounds and outlines a comprehensive experimental plan for their future head-to-head evaluation.

The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and neuro-modulatory activities. The introduction of hydroxyl groups, as in this compound, is expected to significantly influence the biological profile of the molecule. Stereoisomerism, arising from the chiral center at the 6-position and the potential for cis/trans relationships between the hydroxyl groups, can lead to vastly different pharmacological and toxicological profiles. However, a direct comparison of the biological activities of the specific isomers of this compound is not currently available in scientific literature.

This guide provides a framework for the systematic evaluation of these isomers, summarizing potential biological activities based on related structures and detailing robust experimental protocols for their investigation.

Biological Activity of Structurally Related Tetralin Derivatives: A Predictive Context

While data on this compound isomers is scarce, studies on other dihydroxytetralin and aminotetralin derivatives provide insights into potential areas of biological activity.

Compound ClassObserved Biological ActivityReference Compound Example
Aminodihydroxytetralins Dopaminergic activity2-amino-6,7-dihydroxytetralin (ADTN)
Inhibition of β-amyloid aggregation(-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene
Halogenated Dihydroxytetralins Modulation of dopamine receptor affinity8-chloro-ADTN
Benzoyloxydiaminotetralins Local anesthetic and neuromuscular blocking activitycis/trans-dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene

This table is a summary of activities observed in structurally related compounds and is intended to guide future research on this compound isomers.

Notably, a study comparing the cis and trans isomers of dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene revealed that the cis isomer was 2.9 to 6 times more potent as a local anesthetic and twice as toxic as the trans isomer. This underscores the critical importance of stereochemistry in determining the biological activity and safety profile of tetralin derivatives.

Proposed Experimental Protocols for a Head-to-Head Comparison

To elucidate the distinct biological activities of the this compound isomers, a systematic, multi-tiered experimental approach is recommended.

In Vitro Cytotoxicity and Antiproliferative Assays
  • Objective: To determine the cytotoxic and antiproliferative effects of the isomers on various human cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be used.

    • Assay: Cells will be treated with a range of concentrations of each isomer for 48-72 hours. Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) for each isomer on each cell line will be calculated from dose-response curves.

Receptor Binding Assays
  • Objective: To screen the isomers for their affinity to a panel of common drug targets, particularly dopamine and estrogen receptors, based on the activities of related tetralin structures.

  • Methodology:

    • Target Receptors: Human dopamine receptors (D1-D5) and estrogen receptors (ERα and ERβ).

    • Assay: Commercially available competitive radioligand binding assay kits will be used. The ability of each isomer to displace a specific radioligand from the receptor will be measured.

    • Data Analysis: The inhibitory constant (Ki) for each isomer at each receptor will be determined.

Anti-inflammatory Activity Assays
  • Objective: To evaluate the potential of the isomers to modulate inflammatory responses in vitro.

  • Methodology:

    • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Assay: The production of nitric oxide (NO) will be quantified using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be measured by ELISA.

    • Data Analysis: The concentration of each isomer that inhibits 50% of NO or cytokine production (IC50) will be calculated.

In Vivo Toxicity and Efficacy Studies
  • Objective: To assess the preliminary in vivo toxicity and, if warranted by in vitro data, the efficacy of the most promising isomer(s) in an appropriate animal model.

  • Methodology:

    • Toxicity: Acute toxicity studies in mice or rats will be conducted to determine the maximum tolerated dose (MTD).

    • Efficacy Model: Depending on the in vitro results, a relevant animal model will be chosen. For example, a xenograft model for cancer or a neuroinflammation model for neurological disorders.

    • Data Analysis: Key endpoints such as tumor volume, inflammatory markers, or behavioral outcomes will be measured and compared between treated and control groups.

Mandatory Visualizations

Experimental_Workflow Figure 1. Proposed Experimental Workflow cluster_0 Initial Screening cluster_1 In Vitro Evaluation cluster_2 Lead Isomer Selection cluster_3 In Vivo Studies Isomers Synthesis & Purification of This compound Isomers Cytotoxicity Cytotoxicity & Antiproliferative Assays (IC50 Determination) Isomers->Cytotoxicity Binding Receptor Binding Assays (Ki Determination) Isomers->Binding AntiInflammatory Anti-inflammatory Assays (IC50 for NO/Cytokine Inhibition) Isomers->AntiInflammatory Selection Selection of Lead Isomer(s) based on Potency & Selectivity Cytotoxicity->Selection Binding->Selection AntiInflammatory->Selection Toxicity Acute Toxicity Studies (MTD Determination) Selection->Toxicity Efficacy Efficacy Studies in Relevant Animal Models Toxicity->Efficacy

Caption: Proposed workflow for the comparative biological evaluation of isomers.

Signaling_Pathway Figure 2. Hypothetical Signaling Pathway for Investigation Receptor Dopamine Receptor G_Protein G-Protein Receptor->G_Protein Activates Isomer Tetralin Diol Isomer Isomer->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Neuronal Excitability) Gene_Expression->Cellular_Response

Independent Verification of the Therapeutic Potential of 5,6,7,8-Tetrahydronaphthalene-1,6-diol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold, a core structure found in numerous biologically active compounds. Dihydroxylated derivatives of this scaffold, such as 5,6,7,8-tetrahydronaphthalene-1,6-diol, are of particular interest due to their synthetic versatility and potential for diverse pharmacological activities. This guide provides an objective comparison of the therapeutic potential of analogs of this compound, supported by available experimental data, to aid in the evaluation and advancement of these compounds in drug discovery pipelines.

Anticancer Potential: Targeting Tubulin Polymerization

Recent studies have highlighted the anticancer potential of tetralin-based compounds, with a particular focus on their ability to inhibit tubulin polymerization, a critical process in cell division. A notable example is a series of 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile analogs, which have demonstrated significant cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a promising 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile analog, designated as Compound 4c , against several human cancer cell lines. For comparison, data for a standard chemotherapeutic agent would be included in a comprehensive analysis.

CompoundHepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 4c 6.02[1][2]8.45[1][2]6.28[1][2]

Compound 4c also exhibited low cytotoxicity against normal cell lines (WI38 and WISH), with IC50 values of 51.78 µM and 42.36 µM, respectively, suggesting a degree of selectivity for cancer cells.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of these tetralin analogs is the inhibition of tubulin polymerization. By disrupting the formation of microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

CompoundTubulin Polymerization Inhibition IC50 (µM)
Compound 4c 3.64[1][2]

This inhibitory activity on a key cellular process underscores the potential of this class of compounds as effective anticancer agents.

Experimental Protocols

To ensure the reproducibility and independent verification of these findings, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization can be assessed using a cell-free in vitro assay.

Protocol:

  • Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.

  • The polymerization process is initiated by raising the temperature to 37°C.

  • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the therapeutic potential of these compounds.

Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of this compound Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Test Compounds TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Active Compounds IC50 IC50 Value Determination Cytotoxicity->IC50 Viability Data Mechanism Mechanism of Action Studies TubulinAssay->Mechanism SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for the synthesis and in vitro evaluation of anticancer potential.

Mechanism of Tubulin Polymerization Inhibition Compound Tetralin Analog Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into CellCycle Cell Cycle Progression Microtubule->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Signaling pathway of tubulin polymerization inhibition by tetralin analogs.

Future Directions

While the initial findings for 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile analogs are promising, further research is required to fully elucidate the therapeutic potential of this compound analogs. Future studies should focus on:

  • Synthesis and screening of a broader range of diol analogs to establish a comprehensive structure-activity relationship (SAR).

  • Evaluation of anti-inflammatory potential , as the tetralin scaffold is also associated with anti-inflammatory properties.

  • In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of lead compounds.

This comparative guide serves as a foundational resource for researchers in the field, providing a snapshot of the current landscape and a roadmap for future investigations into this promising class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydronaphthalene-1,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Essential Safety Precautions

Before handling 5,6,7,8-tetrahydronaphthalene-1,6-diol, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following protocol outlines the recommended procedure:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Segregate this waste from other waste streams to prevent unintended chemical reactions. Do not mix it with acids, bases, or oxidizers.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept tightly sealed when not in use.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with accurate information about the waste composition and quantity.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.

Hazard Profile of Structurally Similar Compounds

To better understand the potential risks associated with this compound, the following table summarizes the known hazards of related compounds. This information underscores the importance of handling the target compound with caution.

Compound NameCAS NumberKey Hazards
Naphthalene91-20-3Flammable solid, suspected of causing cancer, very toxic to aquatic life with long-lasting effects.[1]
Tetralin (1,2,3,4-Tetrahydronaphthalene)119-64-2Combustible liquid, may form explosive peroxides, toxic to aquatic life with long-lasting effects.[2]
5,6,7,8-Tetrahydro-1-naphthol529-35-1Irritant.
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid4242-18-6Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Keep separate from other chemical waste streams ppe->segregate containerize Containerize: Use a labeled, sealed, compatible container segregate->containerize store Store Safely: Designated hazardous waste accumulation area containerize->store contact_ehs Contact EHS Office for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation transport Transport by Licensed Hazardous Waste Hauler documentation->transport final_disposal Final Disposal: Incineration or other approved method transport->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on the properties of structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.